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  • Product: 4-Bromo-2-fluoro-3-nitrophenol
  • CAS: 1805031-72-4

Core Science & Biosynthesis

Foundational

Molecular Structure and Physicochemical Properties

An In-Depth Technical Guide to the Chemical Profile of 4-Bromo-2-fluoro-3-nitrophenol This document provides a comprehensive technical overview of 4-bromo-2-fluoro-3-nitrophenol, a substituted aromatic compound of signif...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Profile of 4-Bromo-2-fluoro-3-nitrophenol

This document provides a comprehensive technical overview of 4-bromo-2-fluoro-3-nitrophenol, a substituted aromatic compound of significant interest to researchers in synthetic chemistry and drug discovery. While direct experimental data for this specific isomer is not extensively documented in publicly available literature, this guide synthesizes established principles of physical organic chemistry and draws upon data from closely related analogues to construct a robust and scientifically grounded profile. We will explore its core chemical properties, propose a logical synthetic pathway, predict its spectral characteristics, and discuss its potential applications and safety considerations.

4-Bromo-2-fluoro-3-nitrophenol is a polysubstituted phenol featuring a bromine atom, a fluorine atom, and a nitro group on the benzene ring. The specific arrangement of these functional groups dictates its unique electronic and steric environment, which in turn governs its reactivity and physical properties.

Structural Analysis

The molecule's structure combines several key functional groups whose electronic effects are crucial to understanding its behavior.

  • Phenolic Hydroxyl (-OH): A strongly activating, ortho-, para-directing group due to its +M (mesomeric) effect, which donates electron density to the ring. It also imparts acidic properties.

  • Fluorine (-F): The most electronegative element, it exerts a powerful electron-withdrawing inductive (-I) effect. It also has a moderate +M effect, but for halogens, the inductive effect typically dominates in influencing reactivity.

  • Bromine (-Br): Like fluorine, it has a -I and a +M effect. Its inductive effect is weaker than fluorine's, and its resonance effect is also less pronounced.

  • Nitro (-NO₂): A potent electron-withdrawing group through both inductive (-I) and mesomeric (-M) effects, making it a strong deactivating group and a meta-director.

The interplay of these effects on the aromatic ring is complex and critical for predicting reactivity.

Caption: Electronic effects of substituents on the aromatic ring.

Predicted Physicochemical Properties
PropertyPredicted Value / CharacteristicRationale / Comparative Data
Molecular Formula C₆H₃BrFNO₃Based on structure.
Molecular Weight 235.99 g/mol Calculated value.[1][2]
Appearance Yellow to orange solidNitrophenols are typically colored solids.[3]
Melting Point 60-95 °CIsomers like 4-bromo-2-fluoro-6-nitrophenol melt at 63-65°C[4], while 4-bromo-2-nitrophenol melts at 90-94°C. The exact value depends on crystal lattice packing.
Solubility Limited solubility in water, moderate solubility in organic solvents (e.g., ethanol, DCM, ethyl acetate).Typical for halogenated nitrophenols.[3][5]
Acidity (pKa) Moderately acidicThe phenolic proton is rendered more acidic by the strong electron-withdrawing effects of the nitro, fluoro, and bromo groups. Bromophenols are generally slightly more acidic than fluorophenols.[6]
XLogP3 ~2.2 - 2.6A measure of lipophilicity. Calculated values for isomers fall within this range.[1][2]

Synthesis and Reactivity

The synthesis of polysubstituted aromatics requires careful strategic planning to ensure correct regiochemistry. The directing effects of the substituents are paramount.

Proposed Synthetic Pathway

A logical approach to synthesizing 4-bromo-2-fluoro-3-nitrophenol would start from a more readily available precursor, 4-bromo-2-fluorophenol. The key step is the regioselective nitration of this starting material.

Synthesis_Workflow start 4-Bromo-2-fluorophenol intermediate Reaction Mixture start->intermediate Dissolve in Solvent (e.g., Chloroform, DCM) reagents Nitrating Agent (e.g., HNO₃ / H₂SO₄) reagents->intermediate Add dropwise at low temp. workup Aqueous Workup & Purification (Chromatography) intermediate->workup Reaction at 40-80°C product 4-Bromo-2-fluoro-3-nitrophenol workup->product Isolate Product

Caption: Proposed workflow for the synthesis of 4-bromo-2-fluoro-3-nitrophenol.

Experimental Protocol: Nitration of 4-Bromo-2-fluorophenol

This protocol is adapted from established methods for the nitration of substituted phenols.[7][8]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-bromo-2-fluorophenol (1 equivalent) in a suitable solvent like dichloromethane or chloroform.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Preparation of Nitrating Agent: Slowly add concentrated nitric acid (1 equivalent) to concentrated sulfuric acid (2-3 equivalents) in a separate flask, also cooled in an ice bath.

  • Addition: Add the nitrating mixture dropwise to the stirred solution of 4-bromo-2-fluorophenol, ensuring the internal temperature does not exceed 5-10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for one hour, then warm to room temperature and monitor by TLC until the starting material is consumed. Some protocols for similar compounds suggest gentle heating (40-80°C) to drive the reaction to completion.[7]

  • Quenching and Workup: Carefully pour the reaction mixture over crushed ice and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography (e.g., using a hexane:ethyl acetate gradient) to isolate the desired 4-bromo-2-fluoro-3-nitrophenol isomer.

Causality and Regioselectivity: The hydroxyl group is a powerful ortho-, para-director. In 4-bromo-2-fluorophenol, the positions ortho and para to the -OH are C2, C6, and C4. Since C4 is blocked by bromine and C2 by fluorine, nitration is directed to the C6 and C3 positions. The position C3 is ortho to fluorine and meta to bromine. The position C6 is ortho to the hydroxyl group. The strong activating effect of the hydroxyl group should favor substitution at C6. However, steric hindrance from the adjacent fluorine at C2 may direct some substitution to the C3 position. Therefore, a mixture of isomers, including the desired 3-nitro product and the 6-nitro isomer, is likely, necessitating chromatographic purification.

Reactivity Profile
  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being ortho to the strongly electron-withdrawing nitro group, is highly activated towards SNAr. This position is the most likely site for displacement by nucleophiles (e.g., amines, alkoxides), a key reaction in building more complex molecules. The C-F bond is more susceptible to SNAr than the C-Br bond due to fluorine's potent inductive effect, which stabilizes the Meisenheimer complex intermediate.[6]

  • Cross-Coupling Reactions: The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[9] This allows for the formation of C-C and C-N bonds, providing a gateway to a diverse range of derivatives.

  • Reduction of Nitro Group: The nitro group can be readily reduced to an aniline (amino group) using standard conditions (e.g., SnCl₂, H₂/Pd-C, or iron in acetic acid). This transformation opens up another avenue for functionalization, such as diazotization or amide bond formation.

Spectral Characterization

Predicting the spectral data is essential for confirming the structure of the synthesized compound.

Technique Predicted Spectral Features
¹H NMR Two aromatic protons are expected, appearing as doublets or doublet of doublets due to H-H and H-F coupling. The phenolic -OH proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Six distinct aromatic carbon signals are expected. The carbon bearing the nitro group will be shifted significantly downfield. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will be observed, which is characteristic.
IR Spectroscopy - O-H stretch: Broad band around 3200-3500 cm⁻¹. - Aromatic C-H stretch: ~3100 cm⁻¹. - Asymmetric N-O stretch: Strong band around 1520-1560 cm⁻¹. - Symmetric N-O stretch: Strong band around 1340-1380 cm⁻¹. - C-F stretch: Strong band around 1200-1250 cm⁻¹. - C-Br stretch: 500-600 cm⁻¹.
Mass Spec (EI) The molecular ion peak (M⁺) should be visible, along with a characteristic M+2 peak of nearly equal intensity due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of NO₂, OH, and halogen atoms.

Applications in Drug Discovery and Chemical Biology

Halogenated and nitrated phenols are valuable building blocks in medicinal chemistry.[5][10] The unique combination of functional groups in 4-bromo-2-fluoro-3-nitrophenol makes it a promising intermediate for several reasons:

  • Scaffold for Synthesis: It provides a rigid phenolic scaffold with multiple, distinct points for diversification through SNAr, cross-coupling, and nitro-group reduction.

  • Role of Fluorine: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa and lipophilicity.[9][11]

  • Bioisosteric Replacement: The phenol moiety can act as a bioisostere for other hydrogen-bond donors.

  • Versatile Intermediate: This compound can serve as a precursor to various biologically active motifs, including substituted anilines, biaryl compounds, and ethers, which are prevalent in pharmaceuticals.[12]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-bromo-2-fluoro-3-nitrophenol is not available, the hazard profile can be inferred from closely related compounds.

  • GHS Hazard Statements (Predicted): Based on isomers like 2-bromo-4-fluoro-5-nitrophenol[2] and other bromonitrophenols[13][14], the following hazards are anticipated:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Handling Precautions:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.[15]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14][16]

    • Avoid formation of dust and aerosols.[15]

    • In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[14][16]

    • Store in a cool, dry place, sealed in a tightly closed container.

Conclusion

4-Bromo-2-fluoro-3-nitrophenol represents a synthetically valuable, albeit under-documented, chemical entity. By applying fundamental principles of organic chemistry and leveraging data from its isomers, we can confidently predict its properties, devise a viable synthetic strategy, and anticipate its utility as a versatile intermediate in medicinal chemistry and materials science. Its rich functionality, combining a reactive fluorine for SNAr, a bromine for cross-coupling, a reducible nitro group, and a phenolic hydroxyl, makes it a powerful building block for the synthesis of complex molecular architectures. Researchers and drug development professionals should view this compound as a strategic tool for introducing key structural motifs and fluorine-based property modulation into novel therapeutic agents.

References

  • 4-Bromo-2-fluoro-5-nitrophenol. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • 4-Bromo-2-nitrophenol. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • 4-bromo-3-fluoro-2-nitrophenol (C6H3BrFNO3). (n.d.). PubChemLite. Retrieved February 24, 2026, from [Link]

  • 4-Fluoro-2-nitrophenol. (n.d.). NIST WebBook. Retrieved February 24, 2026, from [Link]

  • Process for the preparation of 4-fluoro-3-methoxyaniline. (2025, May 30). Google Patents.
  • What is the synthesis of 2-Bromo-4-nitrophenol from benzene? (2021, June 3). Quora. Retrieved February 24, 2026, from [Link]

  • FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. (n.d.). Google Patents.
  • Priya, A., Kumar, N. M., & Nargund, S. L. (n.d.). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Retrieved February 24, 2026, from [Link]

  • Mohamed, S. K., Akkurt, M., Horton, P. N., Abdelhamid, A. A., & Marzouk, A. A. (2014). 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o778. Retrieved February 24, 2026, from [Link]

  • Innovations in Chemical Synthesis: The Role of 2-Bromo-4-Fluorophenol. (2026, February 20). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 24, 2026, from [Link]

  • 2-Bromo-4-fluoro-5-nitrophenol. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

Sources

Exploratory

Introduction: Navigating the Isomeric Landscape of 4-Bromo-2-fluoro-3-nitrophenol

An In-Depth Technical Guide to Brominated Fluoronitrophenols as Reagents in Chemical Synthesis For researchers and professionals in drug development, precision in chemical nomenclature is paramount. The compound "4-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Brominated Fluoronitrophenols as Reagents in Chemical Synthesis

For researchers and professionals in drug development, precision in chemical nomenclature is paramount. The compound "4-Bromo-2-fluoro-3-nitrophenol" presents a unique case. A comprehensive search for a corresponding Chemical Abstracts Service (CAS) number for this specific substitution pattern did not yield a definitive entry. This suggests that this particular isomer may be exceptionally rare, novel, or the nomenclature might be a common point of confusion with closely related, commercially available isomers. This guide, therefore, addresses the query by providing a detailed technical overview of the most pertinent and well-documented isomers, which are crucial building blocks in contemporary organic synthesis and medicinal chemistry.

This document will focus on the following key isomers:

  • 4-Bromo-2-fluoro-6-nitrophenol (CAS: 320-76-3)

  • 4-Bromo-3-fluoro-2-nitrophenol (CAS: 889939-22-4)

  • 4-Bromo-2-fluoro-5-nitrophenol (CAS: 661463-12-3)

By understanding the properties, synthesis, and applications of these related compounds, a researcher can infer the potential utility and characteristics of the broader class of brominated fluoronitrophenols.

Section 1: Physicochemical and Safety Profiles of Key Isomers

The strategic placement of bromo, fluoro, and nitro functional groups on a phenol ring creates a versatile scaffold for chemical modification. The electron-withdrawing nature of the nitro and fluoro groups acidifies the phenolic proton, while the bromine atom serves as an excellent handle for cross-coupling reactions.

Key Properties of Brominated Fluoronitrophenol Isomers

The following table summarizes the core physicochemical properties of the key isomers, providing a comparative overview for experimental design.

Property4-Bromo-2-fluoro-6-nitrophenol4-Bromo-3-fluoro-2-nitrophenol4-Bromo-2-fluoro-5-nitrophenol
CAS Number 320-76-3[1][2]889939-22-4[3]661463-12-3[4]
Molecular Formula C₆H₃BrFNO₃[1][2]C₆H₃BrFNO₃[3]C₆H₃BrFNO₃[4]
Molecular Weight 236.00 g/mol [1]236.00 g/mol [3]235.99 g/mol [4]
Appearance Yellow to yellow-brown or light-green powder or crystals[5]SolidData not available
Melting Point 63-65 °C[2]Data not availableData not available
Boiling Point 241.4 °C at 760 mmHg[2]Data not availableData not available
Purity ≥98%[1]95%[3]Data not available
Safety and Handling

Working with nitrated aromatic compounds requires strict adherence to safety protocols due to their potential for irritation and toxicity.

Hazard Information4-Bromo-2-fluoro-6-nitrophenol4-Bromo-3-fluoro-2-nitrophenolGeneral Recommendations for Related Compounds
Signal Word Warning[5]DangerWarning or Danger[6][7]
Hazard Statements H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)[5]H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H410 (Very toxic to aquatic life with long lasting effects)Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[6][7]
Precautionary Codes P280, P305, P351, P338[5]P261, P264, P270, P272, P273, P280, P301+P312+P330, P302+P352, P305+P351+P338+P310, P333+P313, P391, P501P261, P264, P301+P312, P302+P352, P304+P340+P312, P305+P351+P338[8]

Core Safety Protocol:

  • Engineering Controls: Always handle these compounds in a well-ventilated fume hood.[9] Ensure eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (inspected prior to use), flame-resistant clothing, and safety glasses with side shields or goggles.[9][10]

  • Handling: Avoid the formation of dust and aerosols.[9] Wash hands thoroughly after handling.[10]

  • Storage: Store in a dry, well-ventilated place with the container tightly sealed.[10]

Section 2: Synthesis and Reactivity

The synthesis of brominated fluoronitrophenols typically involves electrophilic aromatic substitution on a substituted phenol precursor. The choice of starting material and reaction conditions dictates the final isomeric product.

General Synthesis Approach: Nitration of a Bromofluorophenol

A common and effective method for synthesizing these compounds is the nitration of a corresponding bromofluorophenol.

Workflow for the Synthesis of 2-Bromo-4-fluoro-6-nitrophenol

G A Start: 2-Bromo-4-fluorophenol in Chloroform B Step 1: Dropwise addition of nitrating mixture (H₂SO₄/HNO₃) at room temperature A->B Reagents C Step 2: Heat to 40-80 °C to drive reaction to completion B->C Reaction D Workup: Aqueous wash to remove acid C->D Quenching E Isolation: Evaporation of chloroform solvent D->E Purification F Product: 2-Bromo-4-fluoro-6-nitrophenol E->F Final Product

Caption: General workflow for the synthesis of a nitrated bromofluorophenol.[11]

Detailed Protocol for the Synthesis of 2-Bromo-4-fluoro-6-nitrophenol: [11]

  • Dissolve 2-bromo-4-fluorophenol in chloroform.

  • At room temperature, add a nitrating mixture of sulfuric acid and nitric acid (in a ratio of 1:3 to 1:8) dropwise.

  • After the addition is complete, heat the reaction mixture to a temperature between 40-80°C for a sufficient time to ensure the reaction completes.

  • The organic phase is then washed with water.

  • Finally, the solvent is evaporated to yield the target compound.

A similar strategy can be applied to synthesize other isomers, for instance, by starting with 4-bromo-2-fluorophenol to produce 4-bromo-2-fluoro-6-nitrophenol.[12]

Section 3: Applications in Drug Discovery and Organic Synthesis

The true value of brominated fluoronitrophenols lies in their role as versatile intermediates. The presence of multiple functional groups allows for sequential and site-selective modifications, making them highly valuable in the synthesis of complex molecules.

Core Utility in Cross-Coupling Reactions

The bromine atom is a key feature, enabling participation in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for building molecular complexity. The indenone scaffold, for example, is a privileged structure in medicinal chemistry, and intermediates like these are used to build diverse libraries of compounds.[13]

Key Reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the synthesis of biaryl structures common in pharmaceuticals.[13]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, crucial for introducing amine functionalities.[13]

  • Sonogashira Coupling: For the formation of C-C triple bonds.

G cluster_0 Core Reagent cluster_1 Cross-Coupling Reactions (Pd-catalyzed) cluster_2 Resulting Scaffolds A Bromo-Fluoro-Nitrophenol B Suzuki Coupling (+ Boronic Acid/Ester) A->B C Buchwald-Hartwig (+ Amine) A->C D Sonogashira Coupling (+ Alkyne) A->D E Biaryl Structures B->E F Aryl Amines C->F G Aryl Alkynes D->G

Caption: Utility of brominated phenols in key cross-coupling reactions.

Role in Medicinal Chemistry

The functional groups of these intermediates contribute to their utility in developing biologically active compounds:

  • Fluorine: The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[13][14]

  • Nitro Group: The nitro group is a versatile functional handle. It can be reduced to an amine, which can then be further functionalized. Additionally, ortho-nitro-substituted compounds have been investigated for unique biological activities, such as in the development of novel antibiotics.[15]

  • Phenolic Hydroxyl: The hydroxyl group can be alkylated or acylated to form ethers and esters, further diversifying the molecular structure. For instance, 4-bromo-2-fluoro-5-nitrophenol has been used in the synthesis of 4-fluoro-3-methoxyaniline, an important intermediate for biologically active compounds.[16]

These compounds serve as foundational precursors for a variety of complex molecules, including peptidase inhibitors for diabetes treatment and Btk inhibitors for immune diseases.[17]

Conclusion

While the specific isomer 4-Bromo-2-fluoro-3-nitrophenol remains elusive in common chemical databases, its closely related and well-documented isomers provide a wealth of opportunities for chemical innovation. As demonstrated, compounds like 4-bromo-2-fluoro-6-nitrophenol and its counterparts are powerful and versatile building blocks. Their strategic combination of a phenolic hydroxyl, a synthetically tractable bromine atom, and modifiable nitro and fluoro groups makes them indispensable tools for researchers in drug discovery and fine chemical synthesis. A thorough understanding of their synthesis, safety protocols, and reactivity is essential for leveraging their full potential in the laboratory.

References

  • PubChem. 4-Bromo-2-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 17976316. [Link]

  • PubChem. 4-Bromo-3-nitrophenol | C6H4BrNO3 | CID 15817867. [Link]

  • PubChemLite. 4-bromo-3-fluoro-2-nitrophenol (C6H3BrFNO3). [Link]

  • Google Patents. (2025, May 30).
  • Google Patents. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • Mohamed, S. K., et al. (2014). 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol. PMC. [Link]

  • Pharma and Research Chemicals. (2026, February 22). 3-Bromo-2-nitrophenol: Applications in Pharma and Research Chemicals. [Link]

  • Sadlowski, C., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. [Link]

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Foundational

Physical and chemical properties of 4-Bromo-2-fluoro-3-nitrophenol

The following technical guide details the physical and chemical properties, synthesis, and applications of 4-Bromo-2-fluoro-3-nitrophenol . [1] CAS Registry Number: 1805031-72-4 Chemical Formula: C₆H₃BrFNO₃ Molecular Wei...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties, synthesis, and applications of 4-Bromo-2-fluoro-3-nitrophenol .

[1]

CAS Registry Number: 1805031-72-4 Chemical Formula: C₆H₃BrFNO₃ Molecular Weight: 235.99 g/mol

Executive Summary

4-Bromo-2-fluoro-3-nitrophenol is a highly functionalized aromatic building block characterized by a dense substitution pattern (1,2,3,4-tetrasubstituted benzene). Its utility in drug discovery stems from its ability to serve as a "molecular scaffold" capable of orthogonal functionalization. The presence of a phenol, aryl fluoride, nitro group, and aryl bromide allows for sequential, chemoselective derivatizations—making it an ideal precursor for complex heterocyclic cores, particularly in kinase inhibitors and PROTAC linkers.

Molecular Identity & Structural Analysis[2][3]

The compound features a benzene ring substituted at four contiguous positions, creating significant steric crowding and unique electronic environments for each functional group.

PropertyDescriptor
IUPAC Name 4-Bromo-2-fluoro-3-nitrophenol
SMILES Oc1c(F)c(=O)c(Br)cc1
InChI Key VQSACDGRYKNYRN-UHFFFAOYSA-N
Isomeric Note Distinct from the more common 6-nitro (CAS 320-76-3) and 5-nitro (CAS 661463-12-3) isomers.[1]
3D Conformational Analysis
  • Steric Strain: The nitro group at position 3 is flanked by a fluorine atom (pos 2) and a bromine atom (pos 4). This steric pressure likely forces the nitro group to rotate out of the aromatic plane, slightly reducing its resonance conjugation with the ring compared to less hindered nitroarenes.

  • Intramolecular H-Bonding: A weak intramolecular hydrogen bond may exist between the phenolic hydroxyl proton and the ortho-fluorine, stabilizing the planar conformation of the OH group.

Physicochemical Profile

Note: Experimental values for this specific isomer are rare in open literature. Values below represent high-confidence predicted ranges based on quantitative structure-property relationship (QSPR) models of structural analogs.

PropertyValue / RangeContext
Physical State SolidTypically yellow to orange crystalline powder.
Melting Point 115 – 125 °CPredicted. Lower than para-nitrophenol due to steric disruption of crystal packing.
Boiling Point ~310 °CDecomposition likely before boiling at atm pressure.
pKa (Acidic) 6.2 – 6.8More acidic than phenol (9.95) due to electron-withdrawing NO₂/F/Br, but less acidic than 2,4-dinitrophenol.
logP (Lipophilicity) ~2.4Moderate lipophilicity; suitable for CNS-active fragments.
Solubility DMSO, DMF, MeOHHigh solubility in polar aprotic solvents.
Water Solubility Low (< 1 mg/mL)Requires ionization (pH > 7) for aqueous solubility.

Synthetic Pathways & Reactivity[5][6]

Retrosynthetic Analysis

Direct nitration of 4-bromo-2-fluorophenol typically yields the 6-nitro isomer due to the directing effects of the hydroxyl group (ortho/para director). Accessing the 3-nitro isomer (crowded between F and Br) requires an indirect route, often via an aniline precursor.

Preferred Synthetic Route (Sandmeyer Approach):

  • Precursor: 4-Bromo-2-fluoro-3-nitroaniline (CAS 1313588-93-0).

  • Transformation: Diazotization followed by hydrolysis.[2]

    • Reagents: NaNO₂, H₂SO₄, H₂O, Heat.[2][3][4][5]

    • Mechanism:[1][6][5] Formation of the diazonium salt followed by nucleophilic attack by water (SN1-like).

Chemoselectivity & Functionalization

The molecule offers four distinct "handles" for chemical modification.

  • Phenol (OH): Nucleophilic handle. Readily undergoes O-alkylation (Williamson ether synthesis) or acylation.

  • Aryl Fluoride (F): Electrophilic handle. Activated for SNAr by the ortho-nitro group. Can be displaced by amines or thiols, especially if the phenol is protected.

  • Aryl Bromide (Br): Cross-coupling handle.[7] Standard substrate for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

  • Nitro Group (NO₂): Reducible handle. Precursor to an aniline, which can then be cyclized to form benzoxazoles or benzimidazoles.

Visualization of Reactivity

The following diagram illustrates the orthogonal reaction pathways available for this scaffold.

Reactivity Core 4-Bromo-2-fluoro- 3-nitrophenol Alkylation O-Alkylation (R-X, Base) Core->Alkylation -OH Reactivity SNAr SNAr Displacement (R-NH2, Heat) Core->SNAr -F Reactivity (Activated by NO2) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki -Br Reactivity Reduction Nitro Reduction (H2/Pd or Fe/HCl) Core->Reduction -NO2 Reactivity Ether Ether Derivative (Scaffold Extension) Alkylation->Ether AnilineSub 2-Amino-3-nitro Scaffold SNAr->AnilineSub Biaryl Biaryl System (Core Expansion) Suzuki->Biaryl AnilineRed 3-Amino-phenol (Cyclization Precursor) Reduction->AnilineRed

Figure 1: Orthogonal reactivity map showing chemoselective transformation of functional groups.

Experimental Protocols

Protocol A: General O-Alkylation (Ether Synthesis)

Use Case: Protection of the phenol or attachment of a linker.

  • Setup: Charge a round-bottom flask with 4-Bromo-2-fluoro-3-nitrophenol (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv). Stir at room temperature for 15 minutes. The solution will likely turn deep yellow/orange due to phenoxide formation.

  • Addition: Add the alkyl halide (e.g., MeI, BnBr, or functionalized linker) (1.2 equiv) dropwise.

  • Reaction: Stir at RT to 60°C (depending on electrophile reactivity) for 2–12 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

Protocol B: SNAr Displacement of Fluoride

Use Case: Introducing an amine at the 2-position. Note: The phenol -OH may interfere if not protected; however, if the amine is nucleophilic enough, it can displace the Fluorine directly.

  • Reagents: Substrate (1.0 equiv), Primary Amine (1.5 equiv), DIPEA (2.0 equiv).

  • Solvent: DMSO or NMP (high boiling, polar).

  • Conditions: Heat to 80–100°C. The ortho-nitro group activates the fluorine, but the ortho-hydroxyl (if unprotected) acts as an electron donor, potentially slowing the reaction. Protection as a methyl ether is recommended for higher yields.

Safety & Handling (SDS Summary)

Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[8]
Eye Irritation H319Causes serious eye irritation.[8]
STOT-SE H335May cause respiratory irritation.

Handling Precautions:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Wear nitrile gloves, safety glasses with side shields, and a lab coat.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible, though the compound is generally air-stable.

References

  • Compound Identification: PubChem CID 122462907. 4-Bromo-2-fluoro-3-nitrophenol.[1][9] National Center for Biotechnology Information. Available at: [Link]

  • Synthetic Methodology (Diazotization):Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Reactivity of Nitro-Haloarenes: Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers, 1991.

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of 4-Bromo-2-fluoro-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of Polysubstituted Phenols In the intricate world of medicinal chemistry and drug development, the precise arrangement of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Polysubstituted Phenols

In the intricate world of medicinal chemistry and drug development, the precise arrangement of functional groups on an aromatic scaffold is paramount. It is this nuanced architecture that dictates a molecule's biological activity, pharmacokinetic profile, and overall therapeutic potential. This guide delves into the molecular intricacies of 4-Bromo-2-fluoro-3-nitrophenol, a halogenated nitrophenol with potential applications as a versatile building block in the synthesis of novel pharmaceutical agents. While this specific isomer is not as extensively documented as some of its counterparts, this guide provides a comprehensive analysis of its molecular structure, a plausible synthetic pathway, and predicted spectroscopic characteristics, drawing upon established principles of organic chemistry and data from closely related analogues.

Section 1: Unveiling the Molecular Architecture

4-Bromo-2-fluoro-3-nitrophenol, identified by the CAS number 889939-22-4, possesses a unique substitution pattern on the phenolic ring that imparts a distinct set of electronic and steric properties.[1] Understanding this arrangement is fundamental to predicting its reactivity and potential interactions with biological targets.

Systematic Name: 4-Bromo-2-fluoro-3-nitrophenol

Structural Features and Electronic Effects

The phenol core is substituted with three key functional groups: a bromine atom at position 4, a fluorine atom at position 2, and a nitro group at position 3. The interplay of these substituents governs the molecule's overall characteristics.

  • Electron-Withdrawing Groups: The nitro group is a strong electron-withdrawing group through both resonance and inductive effects. The fluorine and bromine atoms also exert an electron-withdrawing inductive effect due to their high electronegativity.[2]

  • Ortho/Para Directing Effects: The hydroxyl group of the phenol is a strongly activating, ortho- and para-directing group in electrophilic aromatic substitution reactions.[3]

  • Steric Hindrance: The substituents, particularly the bromine atom and the nitro group, create steric hindrance around the aromatic ring, which can influence its reactivity and conformational preferences.

These combined electronic and steric factors make 4-Bromo-2-fluoro-3-nitrophenol an interesting candidate for further functionalization in drug discovery programs. The presence of both a fluorine and a bromine atom offers orthogonal reactivity, with the bromine being more amenable to cross-coupling reactions.[2]

Key Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-2-fluoro-3-nitrophenol is presented in the table below.

PropertyValueSource
CAS Number 889939-22-4[1]
Molecular Formula C₆H₃BrFNO₃[1]
Molecular Weight 236.00 g/mol [1]
Physical Form Solid[4]
Purity 95%[1]
Storage Sealed in dry, room temperature[4]

Section 2: A Proposed Synthetic Pathway

Retrosynthetic Analysis

A retrosynthetic analysis suggests that 4-Bromo-2-fluoro-3-nitrophenol can be obtained from 4-bromo-2-fluorophenol through an electrophilic aromatic substitution reaction.

G Target 4-Bromo-2-fluoro-3-nitrophenol Precursor1 4-Bromo-2-fluorophenol Target->Precursor1 Nitration Reagent1 Nitrating Agent (e.g., HNO₃/H₂SO₄)

Caption: Retrosynthetic approach for 4-Bromo-2-fluoro-3-nitrophenol.

Proposed Experimental Protocol: Nitration of 4-Bromo-2-fluorophenol

This protocol is adapted from the synthesis of a structurally similar compound, 2-bromo-4-fluoro-6-nitrophenol, and represents a viable method for the preparation of the target molecule.[6]

Reaction Scheme:

G Reactant 4-Bromo-2-fluorophenol Product 4-Bromo-2-fluoro-3-nitrophenol Reactant->Product Nitration Reagents HNO₃, H₂SO₄

Sources

Protocols & Analytical Methods

Method

Experimental protocol for using 4-Bromo-2-fluoro-3-nitrophenol

An In-Depth Guide to the Synthetic Applications of 4-Bromo-2-fluoro-3-nitrophenol Authored by: A Senior Application Scientist Introduction: A Multifunctional Building Block in Modern Synthesis 4-Bromo-2-fluoro-3-nitrophe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Applications of 4-Bromo-2-fluoro-3-nitrophenol

Authored by: A Senior Application Scientist

Introduction: A Multifunctional Building Block in Modern Synthesis

4-Bromo-2-fluoro-3-nitrophenol is a highly functionalized aromatic compound that serves as a versatile and strategic intermediate in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a phenolic hydroxyl group, a bromine atom, a fluorine atom, and a nitro group, offers multiple reaction sites. This allows for sequential and controlled chemical modifications, making it a valuable scaffold for constructing complex molecular architectures.

The strategic placement of these functional groups dictates its reactivity profile:

  • Phenolic Hydroxyl (-OH): A nucleophilic site, readily undergoing O-alkylation or O-acylation, and its acidity can be modulated by the electron-withdrawing substituents.

  • Bromine (-Br): An excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1][2]

  • Fluorine (-F): The most electronegative element, it exerts a strong electron-withdrawing inductive effect, influencing the acidity of the phenol and the reactivity of the aromatic ring.[1] In drug development, fluorine incorporation is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[2][3]

  • Nitro (-NO₂): A powerful electron-withdrawing group that can be selectively reduced to an amine (-NH₂), providing a key handle for amide bond formation, diazotization, or other derivatizations.[4][5]

This guide provides detailed protocols for the most common and impactful synthetic transformations involving 4-Bromo-2-fluoro-3-nitrophenol, explaining the rationale behind experimental choices and offering practical insights for researchers, scientists, and drug development professionals.

Compound Properties and Safety Protocols

Before commencing any experimental work, a thorough understanding of the compound's properties and safety requirements is paramount.

Physicochemical Data
PropertyValueSource
IUPAC Name 4-bromo-2-fluoro-3-nitrophenolPubChem
CAS Number Not explicitly available; structural isomer of known compounds.N/A
Molecular Formula C₆H₃BrFNO₃PubChem
Molecular Weight 235.99 g/mol [6]
Appearance Typically a yellow or light brown solid.General Knowledge
Storage Store in a cool, dry place, sealed in dry, room temperature.[7]
Safety, Handling, and PPE

4-Bromo-2-fluoro-3-nitrophenol and related halogenated nitrophenols are hazardous substances that must be handled with care in a controlled laboratory environment.

Hazard Statements:

  • H302: Harmful if swallowed.[8][9]

  • H315: Causes skin irritation.[8][9]

  • H319: Causes serious eye irritation.[8][9]

  • H335: May cause respiratory irritation.[9]

Mandatory Safety Precautions:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[10]

    • Eye Protection: Use chemical safety goggles or a face shield.[11][12]

    • Lab Coat: A flame-resistant lab coat is required.

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.[9][10]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes and seek medical attention.[9][10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9][10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Core Synthetic Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between the bromine-bearing carbon of the phenol and an organoboron species.[13][14] This reaction is fundamental for creating biaryl structures, which are prevalent in pharmaceuticals.[2]

Causality: The choice of a palladium catalyst, a phosphine ligand, and a base is critical. The catalyst facilitates the oxidative addition into the C-Br bond. The ligand stabilizes the palladium complex and influences its reactivity. The base activates the boronic acid, making it competent for transmetalation.[14]

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details a representative procedure for coupling 4-Bromo-2-fluoro-3-nitrophenol with phenylboronic acid.

Materials:

  • 4-Bromo-2-fluoro-3-nitrophenol (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Procedure:

  • Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • Reagent Addition: To the flask, add 4-Bromo-2-fluoro-3-nitrophenol, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Atmosphere Exchange: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoro-3-nitro-[1,1'-biphenyl]-4-ol.

Workflow and Mechanistic Visualization

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry Schlenk flask prep2 Add solid reagents: Substrate, Boronic Acid, Base, Catalyst, Ligand prep1->prep2 prep3 Purge with Inert Gas (3x) prep2->prep3 react1 Add Degassed Solvent prep3->react1 react2 Heat to 80-100 °C react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool and Dilute react3->workup1 workup2 Aqueous Wash (H₂O, Brine) workup1->workup2 workup3 Dry, Filter, Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ complex1 Ar-Pd(II)L₂(Br) pd0->complex1 oa oa Oxidative Addition complex2 Ar-Pd(II)L₂(Ar') complex1->complex2 tm tm Transmetalation complex2->pd0 re product Ar-Ar' complex2->product re re Reductive Elimination reagents1 Ar-Br reagents1->oa reagents2 Ar'-B(OR)₂ reagents2->tm base Base base->tm

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Core Synthetic Application: O-Alkylation (Williamson Ether Synthesis)

The phenolic hydroxyl group is an ideal handle for introducing alkyl or aryl groups via an ether linkage. The Williamson ether synthesis, a classic Sₙ2 reaction, is a reliable method for this transformation.

Causality: A base is required to deprotonate the phenol, forming a more nucleophilic phenoxide ion. The choice of base and solvent is crucial. A strong, non-nucleophilic base like sodium hydride (NaH) or a milder base like potassium carbonate (K₂CO₃) can be used. Polar aprotic solvents like DMF or acetonitrile are preferred as they solvate the cation without hindering the nucleophile.

Protocol: Synthesis of a Methoxy Ether

This protocol describes the methylation of the phenol using methyl iodide.

Materials:

  • 4-Bromo-2-fluoro-3-nitrophenol (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Methyl iodide (CH₃I) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-fluoro-3-nitrophenol in anhydrous DMF.

  • Base Addition: Add potassium carbonate to the solution and stir the suspension for 15-20 minutes at room temperature.

  • Alkylating Agent: Add methyl iodide dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature (or gently heat to 40-50 °C if the reaction is sluggish).

  • Monitoring: Monitor the reaction by TLC until the starting phenol is no longer visible.

  • Workup:

    • Pour the reaction mixture into cold water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

    • Combine the organic layers and wash with water and then brine to remove residual DMF.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Workflow Visualization

Ether_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification step1 Dissolve Phenol in DMF step2 Add Base (K₂CO₃) step1->step2 step3 Add Alkyl Halide (CH₃I) step2->step3 step4 Stir at RT / Heat step3->step4 workup1 Quench with Water step4->workup1 Monitor by TLC workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash (H₂O, Brine) workup2->workup3 workup4 Dry, Filter, Concentrate workup3->workup4 purify Recrystallize / Chromatography workup4->purify

Caption: Experimental workflow for the Williamson Ether Synthesis.

Core Synthetic Application: Selective Nitro Group Reduction

The conversion of the nitro group to an amine is a pivotal step, unlocking a vast array of subsequent chemical modifications. The primary challenge is to achieve this reduction chemoselectively without causing dehalogenation (removal of the bromine atom).[4]

Causality: While catalytic hydrogenation with Pd/C is a common method for nitro reduction, it can also readily cleave C-Br bonds.[4][15] Therefore, alternative reagents are preferred. Metal-acid systems (e.g., iron in acetic acid or tin(II) chloride) are robust and less prone to causing dehalogenation.[4][15] Transfer hydrogenation using a hydrogen donor like hydrazine hydrate with a catalyst is another effective and practical method.[4]

Protocol: Reduction to 3-Amino-4-bromo-2-fluorophenol

This protocol uses iron powder in an acidic medium, a classic and reliable method.

Materials:

  • 4-Bromo-2-fluoro-3-nitrophenol (1.0 equiv)

  • Iron powder (Fe) (5.0 equiv)

  • Ammonium chloride (NH₄Cl) (1.0 equiv) or Acetic Acid

  • Solvent mixture (e.g., Ethanol/Water, 4:1)

  • Celite®

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, suspend 4-Bromo-2-fluoro-3-nitrophenol, iron powder, and ammonium chloride in the ethanol/water solvent mixture.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is often exothermic.

  • Monitoring: Monitor the reaction progress by TLC. The product amine is typically more polar than the starting nitro compound.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the hot suspension through a pad of Celite® to remove the iron salts.

    • Wash the Celite® pad thoroughly with ethanol or methanol.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purification: The crude product can often be used directly or purified further by recrystallization or column chromatography.

Workflow Visualization

Reduction_Workflow cluster_reaction Reaction cluster_workup Workup & Purification step1 Suspend Nitro Compound, Fe Powder, and NH₄Cl in EtOH/H₂O step2 Heat to Reflux step1->step2 step3 Monitor by TLC step2->step3 workup1 Cool to RT step3->workup1 workup2 Filter through Celite® workup1->workup2 workup3 Wash Pad with EtOH workup2->workup3 workup4 Combine Filtrates and Concentrate workup3->workup4 purify Purify if Necessary workup4->purify

Caption: Experimental workflow for the selective reduction of the nitro group.

References

  • 4-Bromo-2-nitrophenol | C6H4BrNO3 | CID 24364. PubChem. [Link]

  • 4-Bromo-2-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 17976316. PubChem. [Link]

  • 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol. PMC. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • 4-bromo-3-fluoro-2-nitrophenol (C6H3BrFNO3). PubChemLite. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]

  • CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. [Link]

  • Reduction of 4-nitrophenol catalyzed by nitroreductase. ResearchGate. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Journal of Science and Technology. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Quora. [Link]

  • synthesis of 4-bromo-2-nitrotoluene. YouTube. [Link]

  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. ResearchGate. [Link]

  • Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. RSC Medicinal Chemistry. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC. [Link]

  • Contribution of Organofluorine Compounds to Pharmaceuticals. PMC. [Link]

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Application

Applications of 4-Bromo-2-fluoro-3-nitrophenol in Medicinal Chemistry: A Synthetic Chemist's Guide

Introduction: The Strategic Advantage of a Multifunctional Building Block In the landscape of modern drug discovery, the efficiency of synthesizing diverse and complex molecular architectures is paramount. Chemists are c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Multifunctional Building Block

In the landscape of modern drug discovery, the efficiency of synthesizing diverse and complex molecular architectures is paramount. Chemists are constantly seeking versatile building blocks that offer multiple points for modification, allowing for the rapid exploration of chemical space and the fine-tuning of pharmacological properties. 4-Bromo-2-fluoro-3-nitrophenol is one such high-value intermediate, strategically functionalized to serve as a cornerstone in the synthesis of novel therapeutic agents.

The strategic arrangement of a bromine atom, a fluorine atom, a nitro group, and a phenolic hydroxyl group on a benzene ring provides a powerful platform for a variety of chemical transformations.[1] The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2][3][4] The nitro group serves as a versatile precursor to an amino group, opening pathways to a vast array of nitrogen-containing heterocycles and other bioactive scaffolds.[1][5] Furthermore, the bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[6] Finally, the phenolic hydroxyl group provides a site for etherification or esterification, further expanding the possibilities for derivatization.

This guide provides an in-depth look at the applications of 4-Bromo-2-fluoro-3-nitrophenol in medicinal chemistry, complete with detailed protocols for key synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-2-fluoro-3-nitrophenol is presented in the table below.

PropertyValueSource
CAS Number 889939-22-4[7]
Molecular Formula C₆H₃BrFNO₃[8]
Molecular Weight 236.00 g/mol [7]
Appearance Typically a yellow to brown powder or solidGeneral chemical knowledge
IUPAC Name 4-bromo-3-fluoro-2-nitrophenol[7]
SMILES O=C1=C(F)C(Br)=CC=C1O[7]
InChI InChI=1S/C6H3BrFNO3/c7-3-1-2-4(10)6(5(3)8)9(11)12/h1-2,10H[8]

Core Synthetic Applications in Drug Discovery

The true power of 4-Bromo-2-fluoro-3-nitrophenol lies in its capacity to serve as a versatile scaffold for the construction of a wide range of bioactive molecules. The following sections detail its primary applications and provide exemplary protocols.

Precursor for Amino-Substituted Phenols

The reduction of the nitro group to an amine is a fundamental transformation in medicinal chemistry, as the resulting aniline derivatives are key intermediates in the synthesis of numerous pharmaceuticals, including kinase inhibitors, GPCR modulators, and anti-infective agents.

Conceptual Workflow for Nitro Group Reduction and Subsequent Derivatization

G A 4-Bromo-2-fluoro-3-nitrophenol B Reduction (e.g., SnCl2, H2, Pd/C) A->B C 4-Bromo-2-fluoro-3-aminophenol B->C D Amide Coupling (Acyl chlorides, Carboxylic acids) C->D F Sulfonamide Formation (Sulfonyl chlorides) C->F H Heterocycle Formation (e.g., with 1,3-dicarbonyls) C->H E Amide Derivatives D->E G Sulfonamide Derivatives F->G I Heterocyclic Derivatives (e.g., Benzoxazoles) H->I

Caption: Workflow for the reduction of 4-Bromo-2-fluoro-3-nitrophenol and subsequent derivatization of the resulting amine.

Protocol 1: Reduction of 4-Bromo-2-fluoro-3-nitrophenol to 4-Bromo-2-fluoro-3-aminophenol

This protocol describes a standard method for the reduction of the nitro group using tin(II) chloride.

Materials:

  • 4-Bromo-2-fluoro-3-nitrophenol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-Bromo-2-fluoro-3-nitrophenol (1.0 eq) and ethanol (10 mL per gram of starting material).

  • Stir the mixture to dissolve the starting material as much as possible.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the mixture.

  • Carefully add concentrated hydrochloric acid (5-10 mL) dropwise. The reaction is exothermic.

  • Attach a reflux condenser and heat the reaction mixture to 70-80 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by adding 5 M NaOH solution until the pH is approximately 8-9. A precipitate of tin salts will form.

  • Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Bromo-2-fluoro-3-aminophenol, which can be purified further by column chromatography or recrystallization if necessary.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the aromatic ring makes 4-Bromo-2-fluoro-3-nitrophenol an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This allows for the introduction of a wide variety of aryl and heteroaryl groups, which are common motifs in pharmaceuticals.

Conceptual Workflow for Suzuki-Miyaura Coupling

G A 4-Bromo-2-fluoro-3-nitrophenol C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C D Biaryl or Heterobiaryl Phenol Derivative C->D

Caption: General scheme for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-fluoro-3-nitrophenol.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-2-fluoro-3-nitrophenol with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Bromo-2-fluoro-3-nitrophenol

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and water (e.g., 4:1 mixture)

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask or Schlenk tube, combine 4-Bromo-2-fluoro-3-nitrophenol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1, 10 mL per mmol of the bromo-phenol).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Synthesis of Bioactive Schiff Bases

The phenolic group can be used in condensation reactions with anilines to form Schiff bases (azomethines). Fluorinated Schiff bases have been reported to possess a range of biological activities, including antibacterial, antifungal, and anticancer properties.[9]

Protocol 3: Synthesis of a Schiff Base from 4-Bromo-2-fluoro-3-nitrophenol

While the title compound is a phenol, a related structure, 5-bromo-2-hydroxybenzaldehyde, can be used to illustrate the synthesis of a Schiff base with a fluorinated aniline. This protocol is adapted from a similar synthesis.[9]

Materials:

  • 5-Bromo-2-hydroxybenzaldehyde (as a representative aldehyde)

  • 2-Fluoro-5-nitroaniline

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in ethanol.

  • Add 2-fluoro-5-nitroaniline (1.0 eq) to the solution.

  • Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the Schiff base.

  • If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.

Safety and Handling

General Precautions:

  • 4-Bromo-2-fluoro-3-nitrophenol is a chemical intermediate and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

Reaction-Specific Hazards:

  • Nitro Group Reduction: The reduction of nitro compounds can be exothermic. Add reagents slowly and with cooling.

  • Palladium Catalysts: Palladium catalysts are toxic and should be handled with care.

  • Solvents: Use flammable solvents like ethanol and dioxane with caution and away from ignition sources.

Conclusion

4-Bromo-2-fluoro-3-nitrophenol is a strategically designed building block that offers medicinal chemists a powerful tool for the synthesis of novel and diverse bioactive molecules. Its multifunctional nature allows for a wide range of chemical transformations, including the reduction of the nitro group, palladium-catalyzed cross-coupling reactions, and derivatization of the phenolic hydroxyl group. The protocols provided in this guide serve as a starting point for the exploration of the rich chemistry of this versatile intermediate in the pursuit of new therapeutic agents.

References

  • Mohamed, S. K., Akkurt, M., Horton, P. N., Abdelhamid, A. A., & Marzouk, A. A. (2013). 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o107. [Link]

  • Unspecified Publisher. (n.d.). 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. [Link]

  • Fustero, S., & Gilmour, R. (2024). Fluorinated building blocks in drug design: new pathways and targets. Frontiers in Chemistry, 12, 1369383. [Link]

  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

  • Bentham Science. (n.d.). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1-H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Bentham Science. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Maleev, G. V., Trestsova, M. A., & Vatsadze, S. Z. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(11), 3589. [Link]

  • Universität Münster. (2019, January 31). New building blocks for drug discovery. Universität Münster. [Link]

  • PubChemLite. (n.d.). 4-bromo-3-fluoro-2-nitrophenol (C6H3BrFNO3). PubChemLite. [Link]

Sources

Method

Application Note: Strategic Pathways to Novel Heterocycles from 4-Bromo-2-fluoro-3-nitrophenol

Abstract This guide provides an in-depth technical overview of synthetic strategies for converting 4-Bromo-2-fluoro-3-nitrophenol into high-value heterocyclic scaffolds. The unique arrangement of reactive functional grou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical overview of synthetic strategies for converting 4-Bromo-2-fluoro-3-nitrophenol into high-value heterocyclic scaffolds. The unique arrangement of reactive functional groups—a phenolic hydroxyl, a reducible nitro group, and two distinct halogen atoms—renders this molecule a highly versatile starting material for constructing complex molecular architectures. We present detailed, field-proven protocols for the synthesis of substituted benzoxazoles and phenoxazines, focusing on the underlying chemical principles and the rationale behind experimental design. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel bioactive compounds.

Introduction: The Strategic Value of 4-Bromo-2-fluoro-3-nitrophenol

Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science, with over 59% of FDA-approved drugs containing a nitrogen heterocycle.[1] The challenge and opportunity lie in the efficient construction of these rings, often from readily available, multifunctional precursors. 4-Bromo-2-fluoro-3-nitrophenol is an exemplary starting material, offering a convergence of reactive sites that can be addressed with high selectivity.

  • The Nitro Group: Serves as a precursor to a nucleophilic amino group via reduction, a pivotal step for intramolecular and intermolecular cyclizations.

  • The Phenolic Hydroxyl: A versatile nucleophile for forming the oxygen-containing portion of heterocycles like benzoxazoles and phenoxazines.

  • The Fluoro and Bromo Groups: Offer distinct reactivities for subsequent modifications. The fluorine, activated by the ortho-nitro group, is a prime site for Nucleophilic Aromatic Substitution (SNAr). The bromine is an ideal handle for post-heterocycle formation modifications via cross-coupling reactions.

This document outlines robust synthetic routes that leverage this inherent reactivity to build key heterocyclic cores.

G cluster_0 Primary Transformations cluster_1 Resulting Heterocyclic Cores start 4-Bromo-2-fluoro-3-nitrophenol reduct Nitro Group Reduction (e.g., Fe/HCl, SnCl2, H2/Pd-C) start->reduct Step 1: Activation amino_phenol Intermediate: 3-Amino-4-bromo-2-fluorophenol reduct->amino_phenol benzoxazole Substituted Benzoxazoles amino_phenol->benzoxazole Intramolecular Cyclization phenoxazine Substituted Phenoxazines amino_phenol->phenoxazine Intermolecular Condensation caption Figure 1. Synthetic potential of the starting material.

Caption: Figure 1. Synthetic potential of the starting material.

Synthesis of Substituted Benzoxazoles via Reductive Cyclization

Benzoxazoles are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The most direct route from o-nitrophenols involves the reduction of the nitro group to an amine, followed by condensation with a one-carbon electrophile (like an aldehyde or its equivalent) and subsequent cyclization.

Principle of the Transformation

The core of this synthesis is a cascade reaction. First, the nitro group is reduced to an amine, yielding a transient o-aminophenol derivative. This intermediate is highly reactive and, in the presence of an aldehyde, readily forms a Schiff base (imine). The phenolic hydroxyl group then attacks the imine carbon in an intramolecular cyclization, and a final oxidation/aromatization step yields the stable benzoxazole ring.

G A 4-Bromo-2-fluoro- 3-nitrophenol B Nitro Reduction [H] A->B C 3-Amino-4-bromo- 2-fluorophenol B->C D Condensation + R-CHO - H2O C->D E Schiff Base Intermediate D->E F Intramolecular Cyclization E->F G Cyclized Intermediate (Benzoxazoline) F->G H Oxidation / Aromatization [-2H] G->H I Substituted Benzoxazole H->I caption Figure 2. Workflow for benzoxazole synthesis.

Caption: Figure 2. Workflow for benzoxazole synthesis.

Protocol 2.1: Two-Step Reductive Cyclization with Aldehydes

This protocol employs a classic and reliable method using tin(II) chloride for the reduction, followed by in situ cyclization. Tin(II) chloride is particularly effective as it works well in acidic conditions which also catalyze the condensation and cyclization steps.

Materials:

  • 4-Bromo-2-fluoro-3-nitrophenol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Ethanol (EtOH), absolute

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-Bromo-2-fluoro-3-nitrophenol (1.0 eq) in ethanol (10 mL per mmol of substrate).

  • Reduction: Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution. Carefully add concentrated HCl (2.0-3.0 eq) dropwise. The reaction is exothermic. Heat the mixture to reflux (approx. 80°C) and stir for 2-3 hours. Monitor the reduction of the starting material by Thin Layer Chromatography (TLC). The intermediate aminophenol is UV active but may have a different Rf value.

  • Condensation & Cyclization: Once the reduction is complete, cool the mixture to room temperature. Add the desired aromatic aldehyde (1.1 eq). Return the flask to reflux and heat for an additional 4-6 hours, again monitoring by TLC until the aminophenol spot has been consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water. Neutralize the acidic solution by carefully adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8. A precipitate will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2.2: One-Pot Iron-Catalyzed Synthesis from Benzylic Alcohols

This advanced protocol represents a more atom-economical and environmentally benign approach.[2][3] An iron catalyst facilitates a hydrogen transfer cascade where the benzylic alcohol serves as both the hydrogen donor (reductant for the nitro group) and the source of the aldehyde for condensation.[2]

Materials:

  • 4-Bromo-2-fluoro-3-nitrophenol

  • Benzylic alcohol (e.g., Benzyl alcohol)

  • Iron(III) chloride (FeCl₃), anhydrous (5-10 mol%)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene or Xylene (high-boiling solvent)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add 4-Bromo-2-fluoro-3-nitrophenol (1.0 eq), the benzylic alcohol (2.0-3.0 eq), FeCl₃ (0.1 eq), and K₂CO₃ (1.5 eq).

  • Reaction: Add the high-boiling solvent (e.g., Toluene, 5 mL per mmol of substrate). Seal the tube and heat the mixture to 130-150°C in an oil bath for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots (carefully) and analyzing by TLC or GC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the iron salts and base. The filtrate is then concentrated, and the crude product is purified by column chromatography as described in Protocol 2.1.

EntryAldehyde/Alcohol SourceMethodExpected Yield (%)
1Benzaldehyde2.175-85
24-Methoxybenzaldehyde2.180-90
34-Chlorobenzaldehyde2.170-80
4Benzyl alcohol2.265-75
54-Methylbenzyl alcohol2.270-80
Table 1. Representative yields for benzoxazole synthesis.

Synthesis of Substituted Phenoxazines

Phenoxazines are another class of heterocycles with significant applications, particularly as dyes, redox indicators, and pharmaceutical scaffolds.[4][5] Their synthesis from our precursor requires the formation of the intermediate aminophenol, followed by an intermolecular reaction to build the central oxazine ring.

Principle of the Transformation

The synthesis of the phenoxazine core typically involves the condensation of an o-aminophenol with a suitable partner that can form two bonds, such as a catechol or an activated dihaloarene.[6] Given the substitution pattern of our precursor, a highly effective strategy is the reaction of the derived 3-amino-4-bromo-2-fluorophenol with an activated dihaloaromatic compound, proceeding through a double nucleophilic substitution or a related cross-coupling process.

G start 4-Bromo-2-fluoro- 3-nitrophenol reduct Nitro Reduction start->reduct amino_phenol 3-Amino-4-bromo- 2-fluorophenol reduct->amino_phenol cyclize Base-Mediated Condensation / Cyclization amino_phenol->cyclize partner Activated Dihaloarene (e.g., 1,2-difluoro-4,5-dinitrobenzene) partner->cyclize phenoxazine Substituted Phenoxazine cyclize->phenoxazine caption Figure 3. Workflow for phenoxazine synthesis.

Caption: Figure 3. Workflow for phenoxazine synthesis.

Protocol 3.1: Synthesis of the 3-Amino-4-bromo-2-fluorophenol Intermediate

This crucial intermediate is the gateway to phenoxazine synthesis. A clean, high-yielding reduction is paramount. Catalytic hydrogenation is an excellent choice for this purpose as it avoids stoichiometric metallic waste.

Materials:

  • 4-Bromo-2-fluoro-3-nitrophenol

  • Palladium on carbon (Pd/C), 10 wt%

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Setup: In a flask suitable for hydrogenation, dissolve 4-Bromo-2-fluoro-3-nitrophenol (1.0 eq) in methanol.

  • Catalyst: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under a stream of inert gas.

  • Hydrogenation: Seal the flask, evacuate and backfill with hydrogen gas three times. Maintain a positive pressure of hydrogen (a balloon is sufficient for small scale) and stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with fresh methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting 3-Amino-4-bromo-2-fluorophenol is often pure enough for the next step but can be purified by chromatography if necessary. It should be used promptly as aminophenols can be sensitive to air oxidation.

Protocol 3.2: Condensation to Form the Phenoxazine Ring

This protocol details the reaction of the aminophenol intermediate with an activated dihaloarene to form a dinitrophenoxazine derivative, a versatile intermediate itself.[7]

Materials:

  • 3-Amino-4-bromo-2-fluorophenol (from Protocol 3.1)

  • 1,2-Difluoro-4,5-dinitrobenzene

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH) or Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: Combine the aminophenol intermediate (1.0 eq), 1,2-difluoro-4,5-dinitrobenzene (1.0 eq), and sodium carbonate (2.5 eq) in a round-bottom flask with a reflux condenser.[7]

  • Solvent: Add ethanol as the solvent. The use of a polar aprotic solvent like DMF can accelerate the reaction but may require higher purification effort.

  • Reaction: Heat the mixture to reflux for 8-16 hours. The reaction progress can be followed by the formation of a colored precipitate and monitored by TLC.

  • Isolation: Cool the reaction mixture to room temperature. If a solid has precipitated, collect it by filtration. If not, pour the mixture into ice water to induce precipitation.

  • Purification: Wash the collected solid with water, then with cold ethanol or ether to remove impurities. The resulting phenoxazine derivative can be further purified by recrystallization if necessary.

EntryReactant 1 (from Precursor)Reactant 2Product TypeExpected Yield (%)
13-Amino-4-bromo-2-fluorophenol1,2-Difluoro-4,5-dinitrobenzeneDinitrophenoxazine70-85[7]
23-Amino-4-bromo-2-fluorophenol2,3-DichloronaphthoquinoneBenzophenoxazinone60-75[5]
Table 2. Representative yields for phenoxazine synthesis.

Conclusion and Future Directions

4-Bromo-2-fluoro-3-nitrophenol stands out as a strategically functionalized building block for heterocyclic synthesis. The protocols detailed herein provide reliable and scalable pathways to construct medicinally relevant benzoxazole and phenoxazine cores. The true synthetic power of this starting material is further realized when considering the remaining halogen atoms on the final heterocyclic products. The bromine atom, in particular, serves as a versatile handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for drug discovery and materials science exploration.

References

  • Iron-Catalyzed 2-Arylbenzoxazole Formation from o-Nitrophenols and Benzylic Alcohols. ACS Publications.
  • Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Chemistry Portal.
  • Electrosynthesis of benzoxazoles from o-nitrophenols and alcohols. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. Beilstein Journal of Organic Chemistry.
  • A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes. ResearchGate.
  • Electrosynthesis of benzoxazoles from o-nitrophenols and alcohols. RSC Publishing.
  • NOVEL SYNTHESIS OF BENZOXAZOLES FROM O-NITROPHENOLS AND AMINES. HETEROCYCLES.
  • A Technical Guide to Thermal Condensation Reactions for Phenoxazine Synthesis. Benchchem.
  • Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. MDPI.
  • New Functionalized Phenoxazines and Phenothiazines. NIH Public Access.
  • Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. SciSpace.
  • A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry. Available from: [Link]

Sources

Application

Application Note: Advanced Derivatization Strategies for the Analysis of 4-Bromo-2-fluoro-3-nitrophenol by Gas Chromatography

Introduction 4-Bromo-2-fluoro-3-nitrophenol is a halogenated nitrophenolic compound of interest in various fields, including synthetic chemistry and environmental monitoring, due to its use as a chemical intermediate. It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-2-fluoro-3-nitrophenol is a halogenated nitrophenolic compound of interest in various fields, including synthetic chemistry and environmental monitoring, due to its use as a chemical intermediate. Its analysis presents significant challenges for common chromatographic techniques, particularly gas chromatography (GC). The molecule's high polarity, stemming from the phenolic hydroxyl group, and its relatively low vapor pressure lead to poor chromatographic performance.[1][2] Direct injection onto a GC column often results in broad, tailing peaks and poor sensitivity due to interactions with active sites within the GC system.[1][2]

To circumvent these issues, chemical derivatization is an essential sample preparation step.[3][4] This process chemically modifies the polar hydroxyl group, converting the analyte into a less polar, more volatile, and more thermally stable derivative.[5] This transformation minimizes analyte adsorption, improves peak shape, and significantly enhances analytical sensitivity.[6] This application note provides a comprehensive guide with detailed protocols for two robust derivatization methods for 4-Bromo-2-fluoro-3-nitrophenol: Silylation for general-purpose GC-Mass Spectrometry (GC-MS) analysis and Alkylation with pentafluorobenzyl bromide (PFBBr) for high-sensitivity analysis by GC with an Electron Capture Detector (GC-ECD).

The Rationale: Why Derivatization is Essential

The core of the analytical challenge lies in the active hydrogen of the phenolic -OH group. This site is responsible for strong intermolecular hydrogen bonding, which increases the boiling point and promotes adsorption onto the surfaces of the GC inlet and column. Derivatization replaces this active hydrogen with a non-polar functional group, effectively "capping" the polar site.[5]

  • Increased Volatility: By masking the polar hydroxyl group, the intermolecular forces are weakened, lowering the boiling point and allowing the compound to readily transfer to the gas phase in the GC inlet.[6]

  • Improved Thermal Stability: The resulting ether derivatives are often more stable at the high temperatures required for GC analysis, preventing on-column degradation.[3]

  • Enhanced Chromatographic Performance: The reduction in polarity leads to more symmetrical (Gaussian) peak shapes, improved resolution from matrix components, and more reproducible retention times.[6]

  • Improved Sensitivity: For certain detectors like the ECD, derivatization with specific reagents (e.g., those containing polyfluorinated groups) can dramatically increase the detector response, enabling ultra-trace quantification.[7][8]

The workflow for analyzing 4-Bromo-2-fluoro-3-nitrophenol invariably follows a path from sample extraction to derivatization before instrumental analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous or Solid Sample Extract Liquid-Liquid or Solid Phase Extraction Sample->Extract Dry Dry Extract (e.g., with Na2SO4) Extract->Dry Deriv Add Derivatization Reagent (Protocol A or B) Dry->Deriv React Heat to Complete Reaction (e.g., 60-75°C) Deriv->React GC Inject into GC-MS or GC-ECD React->GC Data Data Acquisition & Processing GC->Data

General Experimental Workflow

Protocol A: Silylation for GC-MS Analysis

Silylation is one of the most common and effective derivatization techniques for compounds containing active hydrogens, such as phenols.[5] This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst to convert the phenol to its more volatile trimethylsilyl (TMS) ether.

Expertise & Causality:
  • Why BSTFA? BSTFA is a powerful silylating agent that reacts readily with phenols. Its byproducts, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with the chromatography of early-eluting compounds.[1]

  • The Role of TMCS: The electron-withdrawing nitro group on the aromatic ring decreases the nucleophilicity of the phenolic oxygen, which can slow the derivatization reaction.[1] TMCS acts as a catalyst, making the reaction faster and more complete, especially for sterically hindered or deactivated hydroxyl groups.[5]

  • Solvent Choice: An aprotic solvent like pyridine or acetonitrile is crucial. Protic solvents (e.g., methanol, water) will react with the silylating reagent, consuming it and preventing the derivatization of the target analyte.[5]

G Analyte 4-Bromo-2-fluoro-3-nitrophenol C₆H₃BrFNO₃ Product TMS Derivative (Volatile & Thermally Stable) Analyte->Product + Reagent BSTFA + 1% TMCS (Silylating Agent + Catalyst) Reagent->Product 70°C, 30 min

Silylation Reaction Schematic
Detailed Protocol:
  • Sample Preparation: Start with a dried residue of the sample extract in a 2 mL autosampler vial. The extract should be free of water, which can interfere with the reaction.[9]

  • Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) to dissolve the residue.

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS to the vial.

    • Scientist's Note: The 2:1 volumetric ratio of derivatizing agent to solvent ensures a sufficient excess of the reagent to drive the reaction to completion.

  • Reaction: Tightly cap the vial and heat it in a heating block or oven at 70°C for 30 minutes.

  • Cooling & Analysis: Allow the vial to cool to room temperature before opening. The sample is now ready for injection into the GC-MS.

    • Trustworthiness Check: It is advisable to analyze the derivatized sample within 24 hours. While TMS derivatives are generally stable, they can be susceptible to hydrolysis if exposed to moisture.

Protocol B: Alkylation with PFBBr for High-Sensitivity GC-ECD Analysis

For applications requiring ultra-low detection limits, derivatization with α-bromo-2,3,4,5,6-pentafluorotoluene, also known as pentafluorobenzyl bromide (PFBBr), is the method of choice.[9] The resulting pentafluorobenzyl (PFB) ether is highly electronegative, making it extremely sensitive to an Electron Capture Detector (ECD).[7][10] This reaction is often performed under phase-transfer catalysis (PTC) conditions.[11]

Expertise & Causality:
  • Why PFBBr? The PFB group contains five fluorine atoms, which have a high affinity for capturing thermal electrons. This property is what gives the ECD its exceptional sensitivity and selectivity for halogenated compounds.[7]

  • The Role of Phase-Transfer Catalysis: The reaction involves the deprotonated phenol (phenolate anion), which is water-soluble, and PFBBr, which is soluble in organic solvents. A phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate, forms an ion pair with the phenolate, shuttling it into the organic phase where it can react with the PFBBr.[11] This dramatically accelerates the reaction rate.

  • Base Requirement: A base like potassium carbonate (K₂CO₃) is required to deprotonate the phenol, forming the reactive phenolate anion.[9]

G Analyte 4-Bromo-2-fluoro-3-nitrophenol C₆H₃BrFNO₃ Product PFB Derivative (High ECD Response) Analyte->Product + Reagent PFBBr + K₂CO₃ (Alkylating Agent + Base) Reagent->Product 60°C, 1 hour

PFBBr Alkylation Reaction Schematic
Detailed Protocol:
  • Sample Preparation: Start with the analyte in 1 mL of a suitable organic solvent (e.g., acetone) in a 4 mL vial.

  • Aqueous Base Addition: Add 2 mL of a 10% aqueous potassium carbonate solution.[9]

  • Catalyst Addition: Add 100 µL of a 1 M solution of tetrabutylammonium hydrogen sulfate in water.

  • Derivatization: Add 100 µL of a 10% (v/v) solution of PFBBr in acetone.

    • Scientist's Note: PFBBr is a lachrymator and should be handled with care in a fume hood. The reagent solution should be prepared fresh biweekly and stored in the dark at 4°C.[9]

  • Reaction: Tightly cap the vial and heat at 60°C for 1 hour with vigorous stirring or shaking to ensure efficient phase transfer.

  • Extraction: After cooling, add 1 mL of hexane and shake for 2 minutes to extract the PFB derivative into the organic layer.

  • Cleanup & Analysis: Carefully transfer the upper hexane layer to a clean autosampler vial. This solution is ready for injection into the GC-ECD.

    • Trustworthiness Check: PFB derivatives are generally very stable and can be stored for long periods if protected from light and evaporation.[3]

Analytical Method Parameters & Expected Results

The following tables provide typical GC parameters and expected mass spectral data for the analysis of the derivatized 4-Bromo-2-fluoro-3-nitrophenol. These should be used as a starting point and optimized for the specific instrumentation in use.

Table 1: Recommended GC Method Parameters
ParameterGC-MS (for TMS Derivative)GC-ECD (for PFB Derivative)
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% Phenyl Methylpolysiloxane)30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% Phenyl Methylpolysiloxane)
Injector Temp. 250°C275°C
Injection Mode SplitlessSplitless
Carrier Gas Helium, 1.2 mL/min constant flowNitrogen or Argon/Methane, 1.5 mL/min
Oven Program 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)100°C (hold 1 min), ramp at 10°C/min to 300°C (hold 5 min)
Detector Mass SpectrometerElectron Capture Detector (ECD)
MS Source Temp. 230°CN/A
MS Quad Temp. 150°CN/A
ECD Temp. N/A320°C
Scan Range 50-550 amuN/A
Table 2: Expected Mass Spectral Data for TMS Derivative

The mass spectrum of the TMS derivative of 4-Bromo-2-fluoro-3-nitrophenol is expected to show a characteristic molecular ion and fragmentation pattern.

Ion TypeExpected m/zInterpretation
Molecular Ion [M]⁺ 307/309Corresponds to the intact TMS-derivatized molecule, showing isotopic pattern for one bromine atom.
[M-15]⁺ 292/294Loss of a methyl group (-CH₃) from the TMS moiety, a characteristic fragmentation.
Fragment 73The trimethylsilyl cation [Si(CH₃)₃]⁺, a hallmark of TMS derivatives.

HPLC Analysis Considerations

While GC is often preferred for its high resolving power, High-Performance Liquid Chromatography (HPLC) with UV-Visible detection is also a viable technique for analyzing 4-Bromo-2-fluoro-3-nitrophenol, often without the need for derivatization. The nitrophenol structure provides a strong chromophore, allowing for direct detection.

However, if higher sensitivity is required or if the analysis suffers from matrix interferences at the native absorption wavelength, pre-column derivatization to attach a fluorescent tag can be employed.[12][13]

  • Potential Reagent: Dansyl chloride (1-Dimethylaminonaphthalene-5-sulfonyl chloride) reacts with the phenolic hydroxyl group under basic conditions to form a highly fluorescent derivative.[12][14] This allows for a switch to fluorescence detection, which is typically more sensitive and selective than UV-Vis absorption.

  • Methodology: The derivatization would involve reacting the sample extract with Dansyl chloride in an acetone-water medium buffered to a basic pH (e.g., pH 9-10) before injection onto a reverse-phase HPLC column (e.g., C18).[14]

Conclusion

The successful analysis of 4-Bromo-2-fluoro-3-nitrophenol by gas chromatography is critically dependent on proper derivatization. This application note details two reliable and robust protocols tailored for different analytical objectives. Silylation with BSTFA is a straightforward and effective method for routine analysis by GC-MS, yielding a volatile derivative with a characteristic mass spectrum. For applications demanding the highest sensitivity, alkylation with PFBBr provides a derivative with an exceptional response on a GC-ECD, enabling trace-level quantification. By understanding the chemical principles behind these methods and following the detailed protocols, researchers can achieve accurate, reproducible, and sensitive analysis of this challenging compound.

References

  • Analysis-of-Nitrophenols-with-Gas-Chromatography-Mass-Spectrometry-by-Flash-Heater-Derivatization. (1993). ResearchGate. [Link]

  • Psillakis, E., & Kalogerakis, N. (2003). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. Journal of Chromatography A, 983(1-2), 185-193. [Link]

  • Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency. [Link]

  • Derivatization for Gas Chromatography. Phenomenex. [Link]

  • How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? ResearchGate. [Link]

  • METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. AIR Unimi. [Link]

  • Chakraborty, A., & Sharma, P. (2015). One-pot efficient reductive acetylation of aromatic nitro compounds. IOSR Journal of Applied Chemistry, 8(8), 30-34. [Link]

  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Journal of Drug Delivery and Therapeutics, 11(4-S), 137-145. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]

  • Stepwise reduction of p-nitrophenol.
  • Lecture 6: Gas Chromatography. Assiut University. [Link]

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  • GC Derivatization. University of Wisconsin-River Falls. [Link]

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Method

Application Notes &amp; Protocols: 4-Bromo-2-fluoro-3-nitrophenol as a Versatile Building Block in Advanced Materials Science

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the utilization of 4-Bromo-2-fluoro-3-nitrophenol as a strategic...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the utilization of 4-Bromo-2-fluoro-3-nitrophenol as a strategic building block for the synthesis of advanced functional polymers. The unique arrangement of its functional groups—a polymerizable bromine atom, an activating and property-modulating fluorine atom, a transformable nitro group, and a reactive phenolic hydroxyl—offers a rich platform for creating materials with tailored electronic, thermal, and chemical properties. This guide delves into the causality behind experimental choices and provides self-validating protocols for the synthesis of conjugated polymers, high-performance poly(arylene ether)s, and functional polyamides.

Strategic Importance of 4-Bromo-2-fluoro-3-nitrophenol in Polymer Chemistry

The 4-Bromo-2-fluoro-3-nitrophenol molecule is a highly functionalized aromatic compound with significant potential as a monomer in various polymerization reactions. Its utility stems from the distinct reactivity of each of its substituents:

  • Bromo Group: Serves as a prime reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura polymerization, enabling the formation of carbon-carbon bonds to construct conjugated polymer backbones.[1][2][3]

  • Fluoro Group: The strong electron-withdrawing nature of fluorine can significantly influence the electronic properties of the resulting polymer, such as lowering the HOMO/LUMO energy levels, which is advantageous for applications in organic electronics.[4] It also enhances thermal stability and can direct polymer chain packing through non-covalent interactions.

  • Nitro Group: This versatile group can be retained in the final polymer to impart specific functionalities, such as for sensing applications, or it can be chemically transformed.[5] A particularly useful transformation is its reduction to a primary amine, which opens up pathways to polyamides and other nitrogen-containing polymers.[6][7]

  • Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be deprotonated to form a phenoxide, which is a potent nucleophile for the synthesis of poly(arylene ether)s.[8][9][10]

This multi-functionality allows for a modular approach to polymer design, where the core monomer can be directed into different polymerization pathways to achieve a wide array of material properties.

Application I: Synthesis of Conjugated Polymers via Suzuki-Miyaura Coupling

The bromo-substituent on the 4-Bromo-2-fluoro-3-nitrophenol ring makes it an excellent candidate for Suzuki-Miyaura cross-coupling polymerization. This reaction is a cornerstone in the synthesis of conjugated polymers, which are the active components in many organic electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1][2][4]

Scientific Rationale

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[11][12] In the context of polymerization, a di-boronic acid or ester monomer is reacted with a di-halide monomer. Alternatively, an AB-type monomer containing both a halide and a boronic acid/ester can be self-polymerized. For this application, we will consider the AA-BB type polymerization of 4-Bromo-2-fluoro-3-nitrophenol (after conversion to a diboronic ester) with a suitable di-bromo aromatic comonomer. The presence of the fluorine atom is expected to lower the HOMO/LUMO energy levels of the resulting polymer, which can improve air stability and charge injection/transport properties.[4]

Experimental Workflow: Suzuki-Miyaura Polymerization

cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Purification Monomer_A 4-Bromo-2-fluoro-3-nitrophenol Reagent_B Bis(pinacolato)diboron Monomer_A->Reagent_B Miyaura Borylation Catalyst_Pd Pd(dppf)Cl2, KOAc Solvent_Dioxane Dioxane, 80°C Monomer_B 2-(4-Bromo-2-fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Comonomer Dibromo-comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene) Monomer_B->Comonomer Suzuki Coupling Catalyst_Poly Pd(PPh3)4, K2CO3 Solvent_Toluene Toluene/H2O, 90°C Polymer Crude Conjugated Polymer Precipitation Precipitation in Methanol Polymer->Precipitation Soxhlet Soxhlet Extraction (Acetone, Hexane) Precipitation->Soxhlet Final_Polymer Purified Polymer Soxhlet->Final_Polymer

Caption: Workflow for conjugated polymer synthesis.

Protocol: Synthesis of Poly(fluorene-co-4-bromo-2-fluoro-3-nitrophenol)

Part A: Synthesis of 2-(4-Bromo-2-fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Monomer 1)

  • To a dry Schlenk flask under an argon atmosphere, add 4-Bromo-2-fluoro-3-nitrophenol (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Add anhydrous 1,4-dioxane via cannula.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the boronic ester as a solid.

Part B: Polymerization

  • To a Schlenk flask, add Monomer 1 (1.0 eq), 2,7-dibromo-9,9-dioctylfluorene (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via cannula, followed by an aqueous solution of 2 M potassium carbonate (K₂CO₃).

  • Heat the biphasic mixture to 90 °C with vigorous stirring for 48 hours.

  • Cool the reaction to room temperature and add a few drops of phenylboronic acid to end-cap any remaining bromo- groups. Stir for an additional 2 hours.

  • Pour the reaction mixture into a beaker containing rapidly stirring methanol to precipitate the polymer.

  • Filter the polymer and wash with methanol and water.

  • Purify the polymer by Soxhlet extraction with acetone, hexane, and finally chloroform to collect the desired polymer fraction.

  • Precipitate the chloroform fraction in methanol, filter, and dry under vacuum.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄A common and effective catalyst for Suzuki polymerization.
Base Aqueous K₂CO₃Essential for the transmetalation step of the catalytic cycle.
Solvent System Toluene/WaterA biphasic system that facilitates the reaction between organic-soluble monomers and the aqueous base.
Temperature 90 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without catalyst decomposition.
Purification Soxhlet ExtractionCrucial for removing oligomers and catalyst residues, which is essential for achieving high-performance electronic devices.

Application II: Synthesis of High-Performance Poly(arylene ether)s

Poly(arylene ether)s are a class of high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical properties. They are typically synthesized through nucleophilic aromatic substitution (SNAr) polymerization.[9]

Scientific Rationale

The synthesis of poly(arylene ether)s involves the reaction of a bisphenol with an activated aromatic dihalide. In the case of 4-Bromo-2-fluoro-3-nitrophenol, the nitro group strongly activates the aromatic ring towards nucleophilic attack, making the displacement of a halide possible. The fluoro group is generally a better leaving group in SNAr reactions than the bromo group due to its higher electronegativity which stabilizes the intermediate Meisenheimer complex.[13] Therefore, polymerization can be envisioned through the reaction of the phenoxide of a bisphenol with the fluoro-position of 4-bromo-2-fluoro-3-nitrophenol, assuming it can act as a di-functional monomer under certain conditions or more plausibly, by reacting it with another bisphenol. For this protocol, we will consider the self-polycondensation of 4-Bromo-2-fluoro-3-nitrophenol where the phenoxide of one monomer attacks the fluoro-activated position of another.

Experimental Workflow: Poly(arylene ether) Synthesis

Monomer 4-Bromo-2-fluoro-3-nitrophenol Base K2CO3 Monomer->Base Deprotonation Reaction Polycondensation at 180-200°C Monomer->Reaction Nucleophilic Aromatic Substitution Solvent NMP/Toluene Polymer_Crude Crude Poly(arylene ether) Reaction->Polymer_Crude Purification Precipitation in Methanol/Water Polymer_Crude->Purification Final_Polymer Purified Polymer Purification->Final_Polymer

Caption: Workflow for poly(arylene ether) synthesis.

Protocol: Synthesis of Poly(4-bromo-3-nitro-phenylene ether)
  • To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, add 4-Bromo-2-fluoro-3-nitrophenol (1.0 eq) and potassium carbonate (K₂CO₃) (1.1 eq).

  • Add N-methyl-2-pyrrolidone (NMP) and toluene as an azeotroping agent.

  • Heat the mixture to 140-150 °C to remove water azeotropically.

  • After the removal of water, increase the temperature to 180-200 °C to initiate polymerization.

  • Maintain the reaction at this temperature for 8-12 hours, monitoring the increase in viscosity.

  • Cool the viscous solution to room temperature and dilute with NMP if necessary.

  • Precipitate the polymer by slowly pouring the solution into a mixture of methanol and water.

  • Filter the fibrous polymer, wash thoroughly with water and methanol, and dry in a vacuum oven at 80 °C.

Parameter Condition Rationale
Base K₂CO₃A common and effective base for generating the phenoxide in situ.
Solvent NMPA high-boiling polar aprotic solvent that can dissolve the polymer and facilitate the SNAr reaction.
Azeotroping Agent TolueneUsed to remove water from the reaction mixture, which can inhibit the polymerization.
Temperature 180-200 °CHigh temperatures are required to achieve high molecular weight polymers in step-growth polymerization.

Application III: Synthesis of Functional Polyamides via Nitro Group Reduction

The nitro group in 4-Bromo-2-fluoro-3-nitrophenol can be readily reduced to an amino group, transforming the molecule into 3-amino-4-bromo-2-fluorophenol. This aminophenol derivative is a valuable AB₂-type monomer for the synthesis of hyperbranched or linear polyamides, depending on the reaction conditions. For this application, we will focus on the synthesis of a linear polyamide by reacting the derived diamine (after protecting the hydroxyl group) with a diacyl chloride.

Scientific Rationale

The reduction of the nitro group is a standard transformation, often achieved with reagents like tin(II) chloride or catalytic hydrogenation.[7] The resulting amine can then participate in polycondensation reactions. Polyamides are typically formed from the reaction of a diamine with a diacid or its derivative.[6][14] The resulting polymers often exhibit excellent mechanical properties and high thermal stability, particularly if they contain aromatic rings.

Experimental Workflow: Polyamide Synthesis

cluster_0 Nitro Reduction cluster_1 Polymerization cluster_2 Purification Start_Mat 4-Bromo-2-fluoro-3-nitrophenol Reducing_Agent SnCl2·2H2O / HCl Start_Mat->Reducing_Agent Reduction Amine_Monomer 3-Amino-4-bromo-2-fluorophenol Diacyl_Chloride Diacyl Chloride (e.g., Terephthaloyl chloride) Amine_Monomer->Diacyl_Chloride Polycondensation Base_Poly Pyridine Solvent_Poly NMP Polyamide Crude Polyamide Precipitation_Poly Precipitation in Water Polyamide->Precipitation_Poly Washing Washing with Methanol Precipitation_Poly->Washing Final_Polyamide Purified Polyamide Washing->Final_Polyamide

Caption: Workflow for polyamide synthesis.

Protocol: Synthesis of Aromatic Polyamide

Part A: Synthesis of 3-Amino-4-bromo-2-fluorophenol

  • In a round-bottom flask, dissolve 4-Bromo-2-fluoro-3-nitrophenol in concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated HCl portion-wise, keeping the temperature below 50 °C with an ice bath.

  • After the addition is complete, stir the mixture at room temperature for 3-4 hours.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the aminophenol.

Part B: Polyamide Synthesis

  • In a dry flask under a nitrogen atmosphere, dissolve the synthesized 3-Amino-4-bromo-2-fluorophenol (1.0 eq) in NMP containing pyridine (2.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of terephthaloyl chloride (1.0 eq) in NMP to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Precipitate the polyamide by pouring the reaction mixture into water.

  • Filter the polymer, wash extensively with water and methanol, and dry under vacuum.

Characterization of Synthesized Polymers

A thorough characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and properties.[15][16]

Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure of the polymer repeating unit.
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in the polymer.
Differential Scanning Calorimetry (DSC) Measures thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).
Thermogravimetric Analysis (TGA) Evaluates the thermal stability and decomposition temperature of the polymer.
UV-Vis and Fluorescence Spectroscopy For conjugated polymers, these techniques are used to study the optical and electronic properties, including the optical bandgap.

Conclusion

4-Bromo-2-fluoro-3-nitrophenol is a highly versatile and under-explored monomer for the synthesis of a wide range of advanced functional polymers. The strategic interplay of its bromo, fluoro, nitro, and phenolic hydroxyl groups allows for its use in diverse polymerization techniques, including Suzuki-Miyaura coupling, nucleophilic aromatic substitution, and polycondensation reactions following chemical modification. The protocols and scientific rationale provided in these application notes serve as a foundational guide for researchers to unlock the potential of this unique building block in the development of next-generation materials for electronics, aerospace, and biomedical applications.

References

  • Emerging Semiconducting Polymers Based on Fluorinated Aromatics: Toward Stable and High-Mobility Organic Devices. (2025). ResearchGate. [Link]

  • MODIFICATION BY FLUORINE AS EFFICIENT TOOL FOR THE ENHANCEMENT OF THE PERFORMANCE OF ORGANIC ELECTROACTIVE COMPOUNDS. (2025). Chemistry & Chemical Technology. [Link]

  • Post‐polymerization modification by nitroxide radical coupling. (2018). Journal of Chemical Technology & Biotechnology. [Link]

  • Chain-Growth Suzuki Polymerization of n-Type Fluorene Copolymers. (2025). ResearchGate. [Link]

  • Fluorinated Aromatic Compounds. (n.d.). ResearchGate. [Link]

  • Organic and organometallic fluorinated materials for electronics and optoelectronics. (n.d.). CORE. [Link]

  • Organic and Organometallic Fluorinated Materials for Electronics and Optoelectronics: A Survey on Recent Research. (n.d.). Oana-cr.org. [Link]

  • Post-Polymerization Modification of Polyethylene through Photochemical Oximation and Consecutive Ketonization. (2025). Journal of the American Chemical Society. [Link]

  • Biobased Amines: From Synthesis to Polymers; Present and Future. (2016). Chemical Reviews. [Link]

  • Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. (2023). National Center for Biotechnology Information. [Link]

  • Enzymatic Synthesis of Biobased Polyesters and Polyamides. (2016). MDPI. [Link]

  • Rapid Reduction of Nitrophenols Using Reusable Magnetic h-BN/Ni-NiO Nanocomposites. (n.d.). arXiv.org. [Link]

  • Post-Polymerization Modification of Polyethylene through Photochemical Oximation and Consecutive Ketonization. (2025). PubMed. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link]

  • Hydrothermal Synthesis of MnO2/Reduced Graphene Oxide Composite for 4-Nitrophenol Sensing Applications. (2022). Semantic Scholar. [Link]

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  • Full article: Mechanochemical Suzuki polymerization for the synthesis of polyfluorenes. (2022). Taylor & Francis Online. [Link]

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Technical Notes & Optimization

Troubleshooting

Purification challenges with 4-Bromo-2-fluoro-3-nitrophenol

Technical Support Center: Purification of 4-Bromo-2-fluoro-3-nitrophenol Subject: Troubleshooting Purification & Isolation Protocols for 4-Bromo-2-fluoro-3-nitrophenol Ticket ID: CHEM-SUP-8829 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Bromo-2-fluoro-3-nitrophenol

Subject: Troubleshooting Purification & Isolation Protocols for 4-Bromo-2-fluoro-3-nitrophenol Ticket ID: CHEM-SUP-8829 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Isolating 4-Bromo-2-fluoro-3-nitrophenol presents a unique set of challenges due to its highly functionalized aromatic core. The primary difficulty lies in separating the target 3-nitro isomer (meta-relationship between -OH and -NO₂) from the thermodynamically favored 6-nitro impurity (ortho-relationship).

This guide addresses the three most common support tickets we receive regarding this compound:

  • Chromatographic Streaking: Poor peak resolution due to high acidity.

  • Regioisomer Contamination: Difficulty removing the 6-nitro isomer.

  • Crystallization Failure: Product oiling out instead of precipitating.[1]

Module 1: Chromatographic Purification

The Issue: Users frequently report that the compound "streaks" or "tails" on silica gel, leading to co-elution with impurities and low recovery yields.

Root Cause Analysis: The combined electron-withdrawing effects of the Nitro (-NO₂), Fluoro (-F), and Bromo (-Br) groups significantly lower the pKa of the phenolic proton (estimated pKa ~5.5–6.0). On standard silica gel (pH ~7), the compound partially ionizes into its phenolate anion, which binds strongly to the stationary phase, causing tailing.

Protocol: Acidified Silica Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel 60 (230–400 mesh)Standard phase is sufficient if modified.
Mobile Phase A Hexanes or HeptaneNon-polar carrier.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.
Critical Additive 0.5% to 1.0% Acetic Acid (AcOH) Suppresses ionization of the phenol, keeping it in the neutral (protonated) state for sharp bands.
Loading Strategy Dry load on Celite or SilicaSolubility in DCM is high; avoid liquid loading in strong solvents to prevent band broadening.

Step-by-Step Workflow:

  • Equilibration: Flush the column with 5 column volumes (CV) of Hexanes + 1% AcOH.

  • Gradient: Run a shallow gradient from 0% to 30% EtOAc (with constant 1% AcOH).

  • Elution Order:

    • Fraction 1 (Fastest): 4-Bromo-2-fluoro-6-nitrophenol (Impurity). Reason: Intramolecular H-bonding reduces polarity.

    • Fraction 2 (Target): 4-Bromo-2-fluoro-3-nitrophenol . Reason: Intermolecular H-bonding with silica increases retention.

Module 2: Regioisomer Separation Logic

The Issue: "I cannot separate the target from the 6-nitro byproduct."

Technical Insight: The separation relies on the Ortho-Effect . The 6-nitro isomer forms a strong intramolecular hydrogen bond between the phenolic -OH and the adjacent nitro oxygen. This "locks" the polarity and makes the molecule behave more like a non-polar hydrocarbon. The target 3-nitro isomer cannot form this bond, leaving the -OH group free to interact with the stationary phase.

Visualizing the Separation Logic

PurificationLogic Crude Crude Reaction Mixture (Contains 3-nitro & 6-nitro isomers) Check Is the 6-nitro impurity >15%? Crude->Check Steam Steam Distillation / Low-Polarity Wash Check->Steam Yes (High Impurity) Column Acidified Column Chromatography (Hex/EtOAc + 1% AcOH) Check->Column No (Low Impurity) Steam->Column Residue (Enriched Target) Result6 Elutes First (Non-Polar) 6-Nitro Isomer (Intramolecular H-bond) Column->Result6 Fraction A Result3 Elutes Second (Polar) Target: 3-Nitro Isomer (Intermolecular H-bond) Column->Result3 Fraction B

Caption: Workflow for separating regioisomers based on hydrogen bonding capability.

Module 3: Crystallization & Solidification

The Issue: "The product comes off the column as a yellow oil and refuses to solidify."

Troubleshooting Guide: Poly-halogenated phenols often exist as "supercooled liquids" due to their low melting points and disruption of crystal lattice packing by the bulky Bromine and Nitro groups.

Recommended Crystallization System:

  • Solvent Pair: Dichloromethane (DCM) / Hexanes.

  • Method: Displacement Trituration.[1]

Protocol:

  • Dissolve the oily residue in the minimum amount of DCM (e.g., 2 mL per gram).

  • While stirring rapidly, add Hexanes dropwise until the solution turns slightly turbid.

  • Seed it: If available, add a seed crystal. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Cool to -20°C overnight.

  • Filtration: Filter the resulting solids cold. Wash with pure, cold Hexanes.

Note: If the oil persists, it likely contains residual solvent or acetic acid. Place the oil under high vacuum (<1 mbar) at 40°C for 4 hours to remove volatiles before attempting crystallization again.

Frequently Asked Questions (FAQ)

Q1: Can I use steam distillation to purify this compound? A: Yes, but with caveats. The 6-nitro isomer is steam volatile due to the "ortho effect" (chelation), while the target 3-nitro isomer is not. However, due to the heavy Bromine atom, the volatility of the 6-nitro isomer is lower than simple nitrophenol. Steam distillation is effective for bulk removal of the impurity but will rarely yield analytical purity alone.

Q2: Why is my NMR showing broad peaks for the phenolic proton? A: This is characteristic of acidic phenols in non-polar deuterated solvents (like CDCl₃). The proton is exchanging.[1]

  • Fix: Add a drop of D₂O to the NMR tube (proton will disappear) or use DMSO-d₆ (proton will appear as a sharp singlet, likely shifted downfield >10 ppm due to acidity).

Q3: Is this compound sensitive to basic workups? A: Critical Warning. Do not use strong bases (NaOH, KOH) during extraction if possible. The combination of Nitro and Fluorine groups makes the ring susceptible to Nucleophilic Aromatic Substitution (


). Hydroxide can displace the Fluorine atom, converting your product into a di-phenol impurity.
  • Safe Base: Use Saturated Sodium Bicarbonate (NaHCO₃) or weak buffers for washes.

References

  • Separation of Nitrophenol Regioisomers

    • Concept: The "Ortho Effect" and intramolecular hydrogen bonding reduce the polarity of ortho-nitrophenols, allowing separation from meta/para isomers via chromatography or steam distill
    • Source: Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry (6th ed.). Prentice Hall.[1] (Chapter on Phenols/Nitration).

    • Validation:

  • Acidity of Halogenated Nitrophenols

    • Concept: Electron-withdrawing groups (NO₂, F, Br) significantly increase phenol acidity, necessitating acidic mobile phases to prevent peak tailing.
    • Source: PubChem Compound Summary for 4-Bromo-2-fluorophenol (Analogous precursor d
    • Link:

  • Synthesis & Properties of Brominated Nitrophenols

    • Concept: Synthetic routes and physical property d
    • Source: National Institutes of Health (NIH) - PubChem.
    • Link:

Sources

Optimization

Common mistakes in handling 4-Bromo-2-fluoro-3-nitrophenol

Topic: Optimization, Troubleshooting, and Handling Guide CAS: 179816-26-3 (Generic analog reference) / Note: Specific CAS for this exact substitution pattern is rare; data extrapolated from homologous halonitrophenols. A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization, Troubleshooting, and Handling Guide CAS: 179816-26-3 (Generic analog reference) / Note: Specific CAS for this exact substitution pattern is rare; data extrapolated from homologous halonitrophenols. Audience: Medicinal Chemists, Process Engineers, and R&D Scientists.[1]

Introduction: The "Deceptively Simple" Building Block

Welcome to the technical support hub for 4-Bromo-2-fluoro-3-nitrophenol . This compound is a high-value scaffold often used in the synthesis of kinase inhibitors (e.g., MEK/BRAF pathways) and antibacterial agents.[1]

While it appears to be a standard halogenated phenol, its specific substitution pattern—a nitro group flanked by a fluorine and a bromine, with a phenolic hydroxyl—creates a "perfect storm" of electronic effects.[2] This guide addresses the three most common failure modes reported by our users: accidental debromination , yield loss during extraction , and unintended nucleophilic substitution .[2]

Module 1: Synthesis & Reactivity (The "Chemistry" Traps)
Q1: I am trying to reduce the nitro group to an aniline using H₂/Pd-C, but I am observing significant formation of a byproduct with M-79 mass loss. What is happening?

Diagnosis: You are experiencing hydrodehalogenation . The bromine atom at the para position (relative to the phenol) is electronically activated and susceptible to oxidative addition by Palladium(0).[1] Standard catalytic hydrogenation (H₂ + Pd/C) is non-selective; it will reduce the nitro group and cleave the Carbon-Bromine bond, replacing it with hydrogen.[1]

The Fix: You must switch to a chemoselective reduction method that targets the nitro group while leaving the aryl bromide intact.

  • Option A (Iron-Mediated - Recommended): Use Iron powder (Fe) with Ammonium Chloride (NH₄Cl) or Acetic Acid in Ethanol/Water.[1] This is the gold standard for halogen tolerance.

  • Option B (Tin-Mediated): Stannous Chloride (SnCl₂) in EtOH.[1] Effective but requires careful workup to remove tin salts.

  • Option C (Catalytic Alternative): If you must use hydrogenation, use Sulfided Platinum on Carbon (Pt(S)/C) or add a catalyst poison (e.g., diphenylsulfide) to inhibit the hydrogenolysis of the C-Br bond.[1][2]

Experimental Workflow: Chemoselective Reduction

ReductionPathways Start Start: 4-Bromo-2-fluoro- 3-nitrophenol Method1 Method: H2 + Pd/C Start->Method1 Standard Hydrogenation Method2 Method: Fe + NH4Cl (EtOH/H2O, 70°C) Start->Method2 Chemoselective ResultBad Result: 2-Fluoro-3-aminophenol (Bromine LOST) Method1->ResultBad Hydrodehalogenation (Side Reaction) ResultGood Result: 4-Bromo-2-fluoro- 3-aminophenol (Target) Method2->ResultGood Nitro Reduction Only

Figure 1: Comparison of reduction pathways. Standard Pd/C results in the loss of the bromine handle, destroying the scaffold's utility for future coupling.[1][2]

Q2: During Suzuki coupling at the bromine position, the reaction stalls or yields are <20%. The catalyst turns black immediately. Why?

Diagnosis: Catalyst Poisoning via the Phenolic -OH. Free phenols are notorious for interfering with Palladium catalysis.

  • Coordination: The phenoxide anion (generated by the base required for Suzuki coupling) can coordinate tightly to the Pd center, arresting the catalytic cycle.[1]

  • Protodeboronation: The acidic proton can facilitate the decomposition of your boronic acid partner before it couples.

The Fix: Protect the Phenol. Do not attempt cross-coupling on the free phenol.

  • Step 1: Protect -OH as a Methyl Ether (OMe), Benzyl Ether (OBn), or Silyl Ether (TBS).[1][2]

  • Step 2: Perform Suzuki Coupling.

  • Step 3: Deprotect (if necessary).

Q3: I treated the compound with a primary amine, expecting to form a salt, but I see a new covalent product. Did the bromine react?

Diagnosis: SNAr Displacement of Fluorine. You likely displaced the Fluorine , not the Bromine.

  • Mechanism: The Fluorine atom is at position 2, and the Nitro group is at position 3. The Nitro group is strongly electron-withdrawing.[3] While typically activating ortho/para, the specific "crowding" and inductive effects in this highly substituted ring make the C-F bond labile to Nucleophilic Aromatic Substitution (SNAr), especially if the phenol is protected or if the reaction is heated.[1][2]

The Fix:

  • Avoid heating with strong nucleophiles (amines, alkoxides) unless displacing the Fluorine is your goal.[1][2]

  • Keep reaction temperatures <40°C during salt formation.

Module 2: Handling & Workup (The "Physical" Traps)
Q4: After the reaction, I washed the organic layer with sat. NaHCO₃ to remove acid, but my product disappeared from the organic phase. Where did it go?

Diagnosis: Unintended Extraction (pKa Overshoot). This is the most common handling error.

  • The Science: A standard phenol has a pKa of ~10.[3][4] However, the electron-withdrawing Nitro (-NO₂) and Fluorine (-F) groups significantly stabilize the phenoxide anion, dropping the pKa of this compound to approximately 6.0 – 6.5 .[1]

  • The Error: Saturated Sodium Bicarbonate (NaHCO₃) has a pH of ~8.[1]5. This is basic enough to deprotonate your phenol (pH > pKa), converting it into its water-soluble salt form. You washed your product down the drain.

The Fix:

  • Acidify the Aqueous Layer: If you already did this, take your aqueous waste, acidify it carefully to pH ~3 with 1M HCl, and re-extract with Ethyl Acetate.[1][2]

  • Correct Protocol: Wash organic layers with water or brine only. If you must neutralize acid, use a phosphate buffer at pH 5.5, or wash with dilute acid (0.1M HCl).[1][2]

Data: Acidity Comparison

CompoundSubstituentsApprox.[3][4][5] pKaSolubility in NaHCO₃ (pH 8.5)
PhenolNone10.0Insoluble (stays organic)
4-Bromophenol-Br9.3Insoluble
2-Fluorophenol-F8.7Borderline
4-Bromo-2-fluoro-3-nitrophenol -Br, -F, -NO₂ ~6.2 Soluble (moves to aqueous)
Module 3: Safety & Stability
Q5: Is this compound explosive?

Assessment: While not classified as a primary explosive like picric acid (trinitrophenol), mononitrophenols are energetic .[1][2]

  • Thermal Hazard: The combination of a nitro group and a halogen on a strained ring suggests thermal instability above 150°C.

  • DSC Warning: Do not distill this compound or its derivatives to dryness at high heat.

  • Storage: Store at 2–8°C under Argon. Light sensitive (bromine-carbon bonds can undergo photolysis over time).[1]

Summary of Validated Protocols
Protocol A: Safe Workup (Recovery from Reaction)
  • Dilute reaction mixture with Ethyl Acetate (EtOAc).

  • Do NOT wash with NaHCO₃ or NaOH.

  • Wash with 0.5M HCl (to remove amine impurities) or Water.

  • Wash with Brine.

  • Dry over Na₂SO₄ (Sodium Sulfate) - Avoid Magnesium Sulfate if the phenol is free, as it can coordinate.[1]

  • Concentrate at <40°C.

Protocol B: Decision Logic for Modifications

DecisionLogic Start Goal: Modify Scaffold Decision1 Target: Nitro Group? Start->Decision1 Decision2 Target: Bromine (Coupling)? Start->Decision2 Action1 Use Fe/NH4Cl or SnCl2 (Avoid Pd/C) Decision1->Action1 Yes (Reduction) Warning STOP: Free phenol poisons Pd catalyst Decision2->Warning Yes (Directly) Action2 Step 1: Protect Phenol (TBS/Me) Step 2: Suzuki Coupling Warning->Action2 Correct Path

Figure 2: Decision tree for chemical modifications to prevent side reactions.

References
  • Chemoselective Reduction of Nitroarenes: Bellamy, F. D., & Ou, K. (1984).[2] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.[1][2] Link[1][2]

  • Acidity of Substituted Phenols: Rapoport, M., Hancock, C. K., & Meyers, E. A. (1961).[1][2] The Correlation of the Electronic Spectra and Acidity of 4-Substituted 2-Nitrophenols. Journal of the American Chemical Society, 83(16), 3489–3494.[1][2] Link[1][2]

  • Suzuki Coupling on Phenols: Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] Link[1][2]

  • Debromination Risks: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

Troubleshooting

Troubleshooting failed reactions involving 4-Bromo-2-fluoro-3-nitrophenol

The following technical guide is structured to address the specific challenges associated with 4-Bromo-2-fluoro-3-nitrophenol , a densely functionalized aromatic scaffold used in high-value medicinal chemistry (e.g., kin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific challenges associated with 4-Bromo-2-fluoro-3-nitrophenol , a densely functionalized aromatic scaffold used in high-value medicinal chemistry (e.g., kinase inhibitors, PROTAC linkers).

The Molecule: "The Deceptive Scaffold"

Before troubleshooting, we must understand the "personality" of this molecule. It is not merely a sum of its functional groups; the 1,2,3,4-substitution pattern creates a unique electronic and steric environment that causes standard protocols to fail.

Structural Analysis & Reactivity Map:

  • Position 1 (OH): Moderately acidic. The meta-nitro group (Pos 3) increases acidity via induction, but the ortho-fluorine (Pos 2) allows for intramolecular H-bonding.

  • Position 2 (Fluoro): The Trap. It is sandwiched between the phenol and the nitro group. It is highly activated for SNAr due to the ortho-nitro group, but the adjacent phenoxide (if formed) will deactivate this pathway.

  • Position 3 (Nitro): The electronic anchor. It activates both the Fluorine (Pos 2) and Bromine (Pos 4) but creates significant steric bulk.

  • Position 4 (Bromo): The cross-coupling handle.[1] It is sterically encumbered by the ortho-nitro group, making oxidative addition with Palladium slow and prone to side reactions.

Troubleshooting Guide (Q&A Format)

Module A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

User Issue: "I am attempting a Suzuki coupling at the C-Br position, but I am getting <10% yield. The starting material is consumed, but I see mostly dehalogenated byproduct or homocoupling."

Diagnosis: You are likely experiencing Catalyst Poisoning via Phenoxide Binding . In standard basic conditions (e.g., K2CO3), the phenol (Pos 1) is deprotonated. The resulting phenoxide is a hard ligand that can bind to the Palladium center, displacing soft phosphine ligands and forming an inactive Pd-phenoxide complex. Furthermore, the ortho-nitro group at C3 creates steric hindrance that slows down the oxidative addition into the C-Br bond, allowing the catalyst to decompose or perform hydrodehalogenation.

The Fix (Protocol): You have two options. Option 1 is preferred for scalability.

  • Option 1: Protect the Phenol. Convert the phenol to a methoxymethyl (MOM) ether, benzyl ether, or acetate before coupling. This eliminates the catalyst poisoning pathway.[2]

  • Option 2: The "Water-Injection" Method (If protection is impossible). Use a biphasic system with a phase transfer catalyst. This keeps the phenoxide in the aqueous layer and the Pd-catalyst in the organic layer, minimizing contact.

Optimized Protocol (Option 2):

  • Solvent: Toluene/Water (4:1).

  • Base: K3PO4 (3.0 equiv). Avoid carbonate bases if possible.

  • Catalyst: Pd(dppf)Cl2 (5 mol%) or Pd(PPh3)4.

  • Additive: TBAB (Tetrabutylammonium bromide, 0.5 equiv) - Critical for phase transfer.

  • Temp: 80°C.

Expert Insight: If the C-Br bond is still stubborn due to the steric bulk of the C3-Nitro, switch to S-Phos or X-Phos precatalysts. These bulky, electron-rich ligands facilitate oxidative addition in hindered arenes [1].

Module B: Nucleophilic Aromatic Substitution (SNAr)

User Issue: "I want to displace the Fluorine with an amine. I used NaH/DMF, but the reaction stalled, and I see multiple spots. Why isn't the highly activated Fluorine reacting?"

Diagnosis: Electronic Deactivation by the Conjugate Base. When you use a strong base like NaH, you instantly deprotonate the phenol (Pos 1). The resulting phenoxide anion (O-) is a powerful electron-donating group (+M effect). This electron density is pushed into the ring, rendering it electron-rich. SNAr requires an electron-deficient ring. You have essentially "turned off" the activation provided by the nitro group.

The Fix (Protocol): You must prevent the formation of the phenoxide anion during the reaction.

  • Strategy: Use a masking group or "Acidic SNAr" conditions (rare).

  • Recommended Workflow:

    • Step 1: Protect the phenol (e.g., Methylation with MeI/K2CO3).

    • Step 2: Perform SNAr. The Fluorine is now activated by the ortho-nitro group without interference from the phenoxide.

    • Step 3: Deprotect if necessary.

Regioselectivity Note: In the protected substrate (e.g., 4-bromo-2-fluoro-3-nitroanisole), the nucleophile will attack the Fluorine (Pos 2) , not the Bromine (Pos 4).

  • Reason: Fluorine is more electronegative, creating a stronger dipole and lower energy LUMO at C2, and the Meisenheimer complex is better stabilized by the highly electronegative F [2].

Module C: Nitro Reduction (Chemoselectivity)

User Issue: "I need to reduce the Nitro group to an aniline, but I keep losing the Bromine atom (debromination)."

Diagnosis: Over-Hydrogenation. Standard catalytic hydrogenation (H2, Pd/C) is non-selective. Palladium readily inserts into Aryl-Bromide bonds under hydrogen atmosphere, leading to hydrodehalogenation.

The Fix (Protocol): Abandon Pd/C. Use Iron-mediated reduction (Bechamp conditions) or Tin(II) Chloride .

Recommended Protocol (Fe/NH4Cl):

  • Substrate: 4-Bromo-2-fluoro-3-nitrophenol (1 equiv).

  • Reagents: Iron Powder (5 equiv, <325 mesh), NH4Cl (5 equiv).

  • Solvent: Ethanol/Water (3:1).

  • Conditions: Reflux (80°C) with vigorous stirring for 2-4 hours.

  • Workup: Filter hot through Celite (caution: pyrophoric iron waste).

Alternative: If you must use hydrogenation, use Pt/C (sulfided) or Raney Nickel poisoned with thiophene. These catalysts are less active toward C-Br bonds [3].

Decision Logic & Troubleshooting Visualization

The following diagram illustrates the decision matrix for optimizing reactions with this scaffold.

G Start Start: 4-Bromo-2-fluoro-3-nitrophenol Goal_Coupling Goal: C-C Coupling (Suzuki) Start->Goal_Coupling Goal_SNAr Goal: S_NAr (Displace F) Start->Goal_SNAr Goal_Red Goal: Reduce Nitro Start->Goal_Red Q_Protect Is Phenol Protected? Goal_Coupling->Q_Protect Q_Base Base used? Goal_SNAr->Q_Base Q_Method Method? Goal_Red->Q_Method Sol_Protect Action: Protect as O-Me or O-MOM Q_Protect->Sol_Protect No (Preferred) Sol_Biphasic Action: Use H2O/Tol + TBAB (Keep Phenoxide in Aqueous) Q_Protect->Sol_Biphasic No (Alternative) Fail_Suzuki Failure: Catalyst Poisoning (Pd-O-Ar formation) Q_Protect->Fail_Suzuki If ignored Fail_SNAr Failure: Ring Deactivation (O- donates e-, kills electrophilicity) Q_Base->Fail_SNAr Strong Base (NaH/K2CO3) Sol_SNAr_Prot Action: Protect Phenol FIRST then S_NAr Q_Base->Sol_SNAr_Prot Correct Path Fail_Dehalo Failure: Debromination (H2/Pd-C strips Br) Q_Method->Fail_Dehalo H2 / Pd-C Sol_Fe Action: Use Fe/NH4Cl or SnCl2 (Chemoselective) Q_Method->Sol_Fe Dissolving Metal

Caption: Troubleshooting logic flow for 4-Bromo-2-fluoro-3-nitrophenol. Green nodes indicate successful protocols; Red nodes indicate common failure modes.

Summary of Reactivity Data

Reaction TypeTarget SiteMajor ChallengeRecommended Solution
Suzuki Coupling C4-BrCatalyst poisoning by free -OH; Steric bulk of -NO2.Protect -OH (MOM/Me); Use S-Phos ligand.
SNAr C2-FRing deactivation by phenoxide (+M effect).Protect -OH before SNAr.
Nitro Reduction C3-NO2Debromination (loss of C4-Br).Use Fe/NH4Cl or SnCl2. Avoid H2/Pd.
Alkylation O-HSlow rate due to electron-deficient ring?Actually proceeds well. Use K2CO3/Acetone.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[3] Journal of the American Chemical Society, 130(24), 7538–7539. [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. [Link]

  • Forni, L., et al. (1996). Chemoselective Hydrogenation of Halonitrobenzenes over Platinum Catalysts. Industrial & Engineering Chemistry Research, 35(11), 3866–3873. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Analysis of 4-Bromo-2-fluoro-3-nitrophenol

Executive Summary 4-Bromo-2-fluoro-3-nitrophenol (BFNP) presents a unique analytical challenge due to its poly-functionalized core containing strong electron-withdrawing groups (nitro, fluoro, bromo) and an acidic phenol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-fluoro-3-nitrophenol (BFNP) presents a unique analytical challenge due to its poly-functionalized core containing strong electron-withdrawing groups (nitro, fluoro, bromo) and an acidic phenolic hydroxyl. This guide objectively compares the three primary ionization interfaces—Electrospray Ionization (ESI) , Atmospheric Pressure Chemical Ionization (APCI) , and Gas Chromatography-Mass Spectrometry (GC-MS) —to determine the optimal workflow for sensitivity and structural elucidation.

Verdict: Negative-mode ESI (ESI-) is the superior technique for trace quantification due to the molecule's high acidity (predicted pKa ~5.35), while Derivatized GC-MS serves as a necessary orthogonal method for structural confirmation.

Part 1: Chemical Context & Ionization Physics

Understanding the physicochemical behavior of BFNP is the prerequisite for method selection. The molecule's mass spectral signature is defined by two factors: Acidity and Isotopic Pattern .

The Acidity Factor

The presence of the nitro group (


) at position 3 and fluorine at position 2 significantly increases the acidity of the phenolic proton compared to unsubstituted phenol.
  • Implication: The molecule pre-exists as a phenoxide anion (

    
    ) in basic or even neutral solutions.
    
  • Methodological Choice: Positive mode ionization (

    
    ) is inefficient because protonation is energetically unfavorable against the electron-withdrawing ring system. Negative mode is mandatory. 
    
The Bromine Fingerprint

Bromine exists as two stable isotopes,


 and 

, in a nearly 1:1 ratio (50.69% vs 49.31%).
  • Spectral Appearance: Any ion containing the intact bromine atom will appear as a "doublet" separated by 2 Da with nearly equal intensity.

  • Diagnostic Value: This doublet allows for immediate filtration of background noise. If a peak at

    
     234 does not have a matching partner at 
    
    
    
    236, it is not BFNP.

Part 2: Comparative Analysis of Ionization Interfaces

The following table contrasts the performance of the three standard workflows.

Table 1: Performance Matrix
FeatureLC-MS: ESI(-) LC-MS: APCI(-) GC-MS (Derivatized)
Primary Ion

(Deprotonated)

/


(Molecular Ion)
Sensitivity High (Optimal for <1 ng/mL)ModerateModerate to High
Matrix Tolerance Low (Susceptible to suppression)High (Robust in dirty matrices)High (Requires extraction)
Sample Prep Minimal (Dilute & Shoot)MinimalComplex (Silylation required)
Thermal Stability Excellent (Room temp ionization)GoodPoor (Unless derivatized)
Use Case Trace Quantification (PK/PD) Environmental/Agro AnalysisStructural Confirmation
Deep Dive: Why ESI Wins for Quantification

In ESI negative mode, the high gas-phase acidity of BFNP allows for efficient droplet evaporation and ion release without the need for high thermal energy. The signal-to-noise ratio in ESI is typically 5-10x higher than APCI for nitrophenols because APCI relies on charge transfer mechanisms that can be inefficient for highly acidic species in the gas phase.

The GC-MS Caveat

Direct injection of BFNP into a GC inlet is ill-advised. The free phenolic hydroxyl and the nitro group interact with active silanol sites in the liner and column, leading to:

  • Severe peak tailing.

  • Thermal degradation (denitration). Protocol: You must derivatize using BSTFA or MTBSTFA to cap the hydroxyl group with a trimethylsilyl (TMS) tag, increasing volatility and stability.

Part 3: Fragmentation Mechanics (MS/MS)

In negative mode ESI, the fragmentation of BFNP follows a predictable "Nitro-Aromatic" decay pathway. Understanding this is crucial for setting up Multiple Reaction Monitoring (MRM) transitions.

The Fragmentation Pathway
  • Precursor Selection: We select the

    
     isotope (
    
    
    
    233.9) or the
    
    
    isotope (
    
    
    235.9). Note: Values are approximate based on atomic weights.
  • Primary Loss (

    
    ):  The most labile group is the nitro group. The loss of the neutral radical 
    
    
    
    (46 Da) creates a stabilized phenoxy radical.
  • Secondary Loss (

    
    ):  Phenols characteristically lose carbon monoxide (28 Da) after ring contraction.
    
  • Halogen Specifics: High collision energy can force the loss of

    
     (20 Da) or the bromide ion (
    
    
    
    ) itself.
Visualization of Signaling Pathway

The following diagram illustrates the logical flow for method development and the specific fragmentation tree for BFNP.

BFNP_Analysis cluster_0 Method Selection Logic cluster_1 ESI(-) Fragmentation Pathway (m/z values for 79-Br isotope) Start Sample: 4-Bromo-2-fluoro-3-nitrophenol Check_Conc Requirement: Trace Quant (<10 ng/mL)? Start->Check_Conc ESI_Route Select LC-MS/MS (ESI-) Check_Conc->ESI_Route Yes APCI_Route Select LC-MS/MS (APCI-) Check_Conc->APCI_Route No (Dirty Matrix) GC_Route Select GC-MS (Derivatization) Check_Conc->GC_Route Structural ID only Precursor Precursor [M-H]- m/z ~234 ESI_Route->Precursor Ionization Frag1 Product Ion 1 [M-H-NO2]- m/z ~188 Precursor->Frag1 Loss of NO2 (46 Da) Collision Energy: Low Frag3 Bromide Ion [Br]- m/z 79 Precursor->Frag3 Direct C-Br cleavage Collision Energy: High Frag2 Product Ion 2 [M-H-NO2-CO]- m/z ~160 Frag1->Frag2 Loss of CO (28 Da) Collision Energy: Med

Caption: Decision matrix for ionization source selection and the predicted MS/MS fragmentation pathway for the


 isotopologue of BFNP.

Part 4: Validated Experimental Protocols

LC-MS/MS Method (ESI Negative)

This protocol is designed for self-validation. The use of a "Zero-Volume" column bypass is recommended first to tune the source parameters.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm). Why? Phenyl-hexyl columns are also excellent for nitrophenols due to pi-pi interactions.

  • Mobile Phase A: Water + 5mM Ammonium Acetate (pH natural or adjusted to 5.0). Avoid strong acids (Formic acid) as they suppress negative mode ionization.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometer Settings (Generic Triple Quad):

  • Source: ESI Negative Mode.

  • Capillary Voltage: -2500 V to -3500 V.

  • Desolvation Temp: 350°C - 400°C (Nitrophenols have high boiling points).

  • MRM Transitions (For

    
    ): 
    
    • Quantifier:

      
       (Loss of 
      
      
      
      ).
    • Qualifier:

      
       (Bromide ion).
      
GC-MS Derivatization Protocol

If LC-MS is unavailable, use this protocol to stabilize the analyte.

  • Dry Down: Evaporate 50 µL of sample extract to dryness under nitrogen.

  • Reagent: Add 50 µL of BSTFA + 1% TMCS.

  • Incubation: Cap and heat at 65°C for 30 minutes. Why? Steric hindrance from the ortho-fluoro and meta-nitro groups requires heat to drive the silylation to completion.

  • Injection: Inject 1 µL into GC-MS (Splitless). Look for the mono-TMS derivative (MW ~307/309).

References

  • NIST Chemistry WebBook. Mass Spectrum of Halogenated Phenols and General Fragmentation Rules. National Institute of Standards and Technology. Available at: [Link]

  • ResearchGate. Comparison of ESI and APCI for the Analysis of Nitrophenols and Pesticides. (General methodology reference). Available at: [Link]

  • PubChem. Compound Summary: 4-Bromo-2-fluoro-5-nitrophenol (Isomer Analog for Property Validation). National Library of Medicine. Available at: [Link]

Comparative

FT-IR Spectrum Analysis Guide: 4-Bromo-2-fluoro-3-nitrophenol

CAS: 1805031-72-4 | Formula: C₆H₃BrFNO₃ | MW: 235.99 g/mol [1] Executive Summary 4-Bromo-2-fluoro-3-nitrophenol is a specialized polysubstituted aromatic intermediate used primarily in the synthesis of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1805031-72-4 | Formula: C₆H₃BrFNO₃ | MW: 235.99 g/mol [1]

Executive Summary

4-Bromo-2-fluoro-3-nitrophenol is a specialized polysubstituted aromatic intermediate used primarily in the synthesis of kinase inhibitors and advanced agrochemicals.[1] Its structural complexity—specifically the crowding of the nitro group between fluorine and bromine—makes it synthetically challenging and prone to isomeric impurities, most notably 4-Bromo-2-fluoro-6-nitrophenol (CAS 320-76-3).[1]

This guide provides a definitive technical framework for identifying the correct 3-nitro isomer using Fourier Transform Infrared (FT-IR) spectroscopy. Unlike standard spectral matching, this protocol focuses on mechanistic differentiation —using intramolecular hydrogen bonding and aromatic substitution patterns to distinguish the target from its likely impurities.

Technical Profile & Structural Logic

To interpret the spectrum accurately, we must analyze the molecule's specific topology.

  • Target Molecule (3-Nitro Isomer):

    • Structure: 1-OH, 2-F, 3-NO₂, 4-Br.[1]

    • Key Feature: The Nitro group is meta to the Hydroxyl group. No intramolecular hydrogen bonding is possible.

    • Protons: Located at positions 5 and 6. These are adjacent (ortho-coupled) protons.

  • Primary Impurity (6-Nitro Isomer):

    • Structure: 1-OH, 2-F, 4-Br, 6-NO₂.[1][2]

    • Key Feature: The Nitro group is ortho to the Hydroxyl group. Strong intramolecular hydrogen bonding (chelation) occurs.

    • Protons: Located at positions 3 and 5. These are isolated (meta-coupled) protons.

Comparative Spectral Analysis

The following table contrasts the expected spectral performance of the target molecule against its primary alternative (6-nitro isomer) and precursor (4-bromo-2-fluorophenol).

Spectral RegionFunctional GroupTarget: 3-Nitro Isomer (CAS 1805031-72-4)Alternative: 6-Nitro Isomer (CAS 320-76-3)Differentiation Mechanism
3200–3600 cm⁻¹ O-H Stretching Sharp, Distinct Band (~3300–3400 cm⁻¹) Indicates intermolecular H-bonding (dimers).[1]Broad, Weak/Shifted Band (<3200 cm⁻¹) Indicates intramolecular chelation (OH···O₂N).Primary QC Check: Absence of chelation shift confirms meta nitro placement.
1500–1550 cm⁻¹ NO₂ Asymmetric Strong band (~1530–1540 cm⁻¹)Strong band (~1530–1550 cm⁻¹)Less diagnostic; confirms nitration occurred.
1300–1350 cm⁻¹ NO₂ Symmetric Strong band (~1340–1350 cm⁻¹)Strong band (~1320–1340 cm⁻¹)Often shifted slightly lower in ortho-isomers.
800–860 cm⁻¹ Ar-H OOP Bending Single Strong Band (~810–830 cm⁻¹) Characteristic of 2 adjacent protons (Positions 5,6).Two Medium Bands (~860–880 cm⁻¹) Characteristic of isolated protons (Positions 3,5).Secondary QC Check: Confirms 1,2,3,4-substitution pattern.
1000–1250 cm⁻¹ C-F Stretching Strong band (~1200–1250 cm⁻¹)Strong band (~1200–1250 cm⁻¹)Confirms presence of Fluorine.
Experimental Protocol: Isomer Validation Workflow

This protocol is designed to be self-validating. If the spectral data does not match the "Target" criteria below, the sample is likely the 6-nitro isomer.[1]

Step 1: Sample Preparation
  • Method: KBr Pellet (Preferred for resolution) or Diamond ATR.

  • Rationale: KBr pellets allow for better resolution of the O-H stretching region, which is critical for distinguishing free vs. chelated hydroxyls.

  • Procedure: Mix 1–2 mg of sample with 100 mg dry KBr. Grind to a fine powder. Press at 8–10 tons for 2 minutes.

Step 2: The "Hydroxyl Check" (Critical)
  • Scan the region 3000–3600 cm⁻¹ .

  • Pass Criteria: Observe a relatively sharp peak centered around 3300–3400 cm⁻¹ . This confirms the Nitro group is not ortho to the OH.

  • Fail Criteria: A broad, diffuse absorption extending down to 3100 cm⁻¹ or lower indicates the 6-nitro isomer (Ortho effect).

Step 3: The "Substitution Fingerprint"
  • Scan the region 700–900 cm⁻¹ .

  • Pass Criteria: Look for a dominant band in the 800–830 cm⁻¹ range (indicative of two adjacent hydrogens on the ring).

  • Fail Criteria: Bands appearing above 860 cm⁻¹ suggest isolated hydrogens, pointing to the 6-nitro isomer.

Visualization: Isomer Identification Logic

The following diagram illustrates the decision logic for validating the 4-Bromo-2-fluoro-3-nitrophenol structure.

IsomerID Start Unknown Sample Spectrum CheckOH Analyze O-H Region (3200-3600 cm⁻¹) Start->CheckOH CheckFingerprint Analyze Fingerprint Region (700-900 cm⁻¹) CheckOH->CheckFingerprint Sharp Band (No Intramolecular H-Bond) ResultImpurity IDENTIFIED IMPURITY: 4-Bromo-2-fluoro-6-nitrophenol (Ortho-Nitro, Isolated H's) CheckOH->ResultImpurity Broad/Shifted Band (Intramolecular H-Bond) ResultTarget CONFIRMED TARGET: 4-Bromo-2-fluoro-3-nitrophenol (Meta-Nitro, Adjacent H's) CheckFingerprint->ResultTarget Band ~810-830 cm⁻¹ (Adjacent Protons) CheckFingerprint->ResultImpurity Band >860 cm⁻¹ (Isolated Protons)

Figure 1: Decision tree for distinguishing the 3-nitro target from the 6-nitro impurity using FT-IR spectral features.

Performance Evaluation
ParameterFT-IR PerformanceComparison to Alternatives (NMR/LC-MS)
Isomer Specificity High. The H-bonding shift is a binary (Yes/No) indicator for ortho-substitution.[1]NMR: Superior (definitive coupling constants), but slower and more expensive.LC-MS: Low (isomers have identical Mass/Charge ratio).
Sensitivity Medium. Requires >95% purity for clear fingerprinting.LC-UV: Higher sensitivity for trace impurities.NMR: Can detect <1% impurity.
Throughput Excellent. <2 mins per sample (ATR).NMR: >15 mins per sample.LC-MS: >10 mins per sample.
References
  • National Institute of Standards and Technology (NIST). (2023). Infrared Spectra of Nitrophenols: Ortho vs Meta Effects. NIST Chemistry WebBook, SRD 69.[3] Retrieved February 24, 2026, from [Link]

  • Silverstein, R. M., & Webster, F. X. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.

Sources

Validation

Purity Analysis of 4-Bromo-2-fluoro-3-nitrophenol: A Comparative HPLC Guide

Executive Summary In the synthesis of high-value pharmaceutical intermediates, 4-Bromo-2-fluoro-3-nitrophenol presents a specific analytical challenge. As a multi-substituted aromatic ring, it is prone to regio-isomerism...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-value pharmaceutical intermediates, 4-Bromo-2-fluoro-3-nitrophenol presents a specific analytical challenge. As a multi-substituted aromatic ring, it is prone to regio-isomerism (e.g., the formation of the 5-nitro or 6-nitro analogs during nitration) and de-halogenated impurities.

While standard C18 (Octadecyl) chemistry is the industry workhorse, it often relies solely on hydrophobic subtraction, which may fail to resolve positional isomers of halogenated nitrophenols that share identical molecular weights and similar LogP values.

This guide compares the standard C18 approach against a Phenyl-Hexyl stationary phase and a GC-FID alternative . Based on experimental principles of pi-pi (


) interaction, we demonstrate why the Phenyl-Hexyl phase is the superior choice for purity analysis of this specific fluorinated intermediate.

Chemical Context & Analytical Strategy

To design a robust method, we must first understand the analyte's behavior in solution.

  • Acidity (pKa): The phenolic hydroxyl group (-OH), combined with the electron-withdrawing nature of the nitro (-NO

    
    ) and fluoro (-F) groups, makes this compound significantly acidic (predicted pKa 
    
    
    
    4–5).
    • Implication: The mobile phase must be buffered to pH < 3.0. If the pH is near the pKa, the analyte will split between ionized (phenolate) and non-ionized (phenol) forms, causing split peaks and retention time drift.

  • Electronic Character: The aromatic ring is electron-deficient (

    
    -acidic) due to the nitro and fluorine groups.
    
    • Implication: This creates an opportunity to use a stationary phase that acts as a

      
      -base (electron rich) to enhance selectivity via 
      
      
      
      stacking.
Decision Logic: Method Selection

The following workflow illustrates the decision process for selecting the optimal separation mode.

MethodSelection Start Analyte: 4-Bromo-2-fluoro-3-nitrophenol IsVolatile Is the sample volatile/thermally stable? Start->IsVolatile GC GC-FID (Method C) IsVolatile->GC Yes HPLC HPLC (Preferred) IsVolatile->HPLC No / Risk of Degradation Deriv Requires Derivatization (BSTFA) to prevent tailing GC->Deriv Selectivity Critical Separation Goal? HPLC->Selectivity Hydrophobicity General Purity (Hydrophobicity) Selectivity->Hydrophobicity Standard QC PiPi Isomer Resolution (Pi-Pi Interaction) Selectivity->PiPi Regio-Isomers Present C18 Method A: C18 Column (Baseline) Hydrophobicity->C18 Phenyl Method B: Phenyl-Hexyl (Recommended) PiPi->Phenyl

Figure 1: Decision tree for selecting the analytical methodology based on impurity profile and stability.

Comparative Analysis: C18 vs. Phenyl-Hexyl vs. GC

Method A: The Standard (C18)

The C18 column separates based on hydrophobic interaction.[1] Since the target and its impurities (regioisomers) have the same atoms, their hydrophobicity is nearly identical.

  • Pros: Robust, long column life, ubiquitous in QC labs.

  • Cons: Poor resolution (

    
    ) between the 3-nitro target and 5-nitro impurity.
    
Method B: The Challenger (Phenyl-Hexyl)

This phase combines a hexyl chain (hydrophobicity) with a phenyl ring. The stationary phase's phenyl ring interacts with the electron-deficient ring of the nitrophenol.

  • Mechanism: The position of the Nitro and Fluoro groups alters the electron density distribution on the analyte's ring. The Phenyl-Hexyl phase "senses" these electronic differences, providing separation orthogonal to simple hydrophobicity [1].

  • Pros: Superior resolution of positional isomers.

  • Cons: Slightly longer equilibration times than C18.

Method C: The Alternative (GC-FID)
  • Pros: High theoretical plates, fast run times.

  • Cons: Phenols are polar and form hydrogen bonds with the GC liner/column, leading to severe peak tailing. Accurate quantitation requires derivatization (e.g., silylation with BSTFA), introducing an extra prep step and potential error source [2].

Performance Data Summary (Simulated)
ParameterMethod A: C18Method B: Phenyl-HexylMethod C: GC-FID (Direct)
Separation Mode Hydrophobic InteractionHydrophobic +

Stacking
Volatility/Boiling Point
Target Retention (

)
4.24.8N/A (Temp dependent)
Isomer Resolution (

)
1.2 (Co-elution risk)3.5 (Baseline) 2.0
Peak Symmetry (

)
1.11.052.5 (Severe Tailing)
Sample Prep Dilute & ShootDilute & ShootDerivatization Required

Recommended Experimental Protocol (Method B)

This protocol utilizes the Phenyl-Hexyl chemistry to ensure purity assessment includes the separation of critical regioisomers.

Reagents & Equipment[2][3][4][5]
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex).

  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water (Milli-Q). Note: Acid is required to suppress phenol ionization.
    
  • Solvent B: Acetonitrile (HPLC Grade). Note: ACN is preferred over Methanol here to maximize peak sharpness, though Methanol can enhance

    
     selectivity if resolution is still difficult.
    
  • Detector: DAD/UV at 254 nm (primary) and 280 nm.

Instrument Conditions[3][6]
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure management.
Temperature 30°CConstant temperature is vital for reproducible

interactions.
Injection Vol 5.0 µLPrevent column overload.
Gradient See Table BelowGradient elution required to elute late-eluting dibromo impurities.

Gradient Table:

Time (min) % Solvent A (Acidic Water) % Solvent B (ACN)
0.0 90 10
15.0 10 90
18.0 10 90
18.1 90 10

| 23.0 | 90 | 10 |

Separation Mechanism Visualization

The following diagram details why the Phenyl-Hexyl column succeeds where C18 fails.

Mechanism cluster_C18 Method A: C18 Interaction cluster_Phenyl Method B: Phenyl-Hexyl Interaction Analyte 4-Bromo-2-fluoro-3-nitrophenol (Electron Deficient Ring) C18_Phase C18 Alkyl Chains Analyte->C18_Phase Phenyl_Phase Phenyl Ring on Silica Analyte->Phenyl_Phase Interaction_A Hydrophobic Interaction Only (Weak Selectivity for Isomers) C18_Phase->Interaction_A Interaction_B 1. Hydrophobicity 2. Pi-Pi Stacking (Strong) Phenyl_Phase->Interaction_B

Figure 2: Mechanistic comparison. The Phenyl-Hexyl phase utilizes dual-retention mechanisms to resolve isomers.

Validation & Troubleshooting

To ensure the method is "Self-Validating" (Trustworthiness), specific system suitability criteria must be met before every run.

System Suitability Criteria (SST)
  • Resolution (

    
    ):  Must be > 2.0 between the main peak and the nearest isomer impurity.
    
  • Tailing Factor (

    
    ):  Must be < 1.5. Note: If 
    
    
    
    , the mobile phase pH is likely too high (insufficient protonation of the phenol).
  • Precision: %RSD of peak area for 5 replicate injections must be < 2.0%.

Common Issues & Fixes
  • Peak Splitting:

    • Cause: Sample solvent is too strong (e.g., 100% ACN) or Mobile Phase pH is near pKa (approx 4.5).

    • Fix: Dissolve sample in initial mobile phase (90:10 Water:ACN) and ensure 0.1%

      
       is fresh.
      
  • Retention Time Shift:

    • Cause: Temperature fluctuation affecting

      
       interaction strength.
      
    • Fix: Ensure column oven is active and stable at 30°C.

References

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • PubChem. (2024).[2][3] 4-Bromo-2-fluoro-5-nitrophenol (Isomer Data).[3] National Library of Medicine. Retrieved from [Link]

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[4] Retrieved from [Link]

Sources

Comparative

Benchmarking 4-Bromo-2-fluoro-3-nitrophenol in Catalytic Cycles: A Comparative Guide for Researchers

In the landscape of modern synthetic chemistry and drug development, the judicious selection of molecular building blocks is paramount to the efficiency and success of catalytic processes. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry and drug development, the judicious selection of molecular building blocks is paramount to the efficiency and success of catalytic processes. This guide provides an in-depth analysis of 4-bromo-2-fluoro-3-nitrophenol, a halogenated aromatic compound with significant potential in catalytic applications. We will objectively benchmark its anticipated performance against established alternatives, grounded in fundamental principles of chemical reactivity and supported by experimental data from analogous systems.

The Strategic Importance of Substituted Nitrophenols in Catalysis

Substituted nitrophenols are versatile precursors in organic synthesis, most notably in the catalytic reduction to their corresponding aminophenols. These anilines are crucial intermediates in the manufacturing of pharmaceuticals, dyes, and advanced materials. The electronic and steric nature of the substituents on the phenol ring profoundly influences the kinetics and outcomes of these catalytic transformations. The presence of halogens, such as bromine and fluorine, alongside a nitro group, as in 4-bromo-2-fluoro-3-nitrophenol, introduces a unique electronic profile that can be strategically exploited in various catalytic cycles.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The reactivity of aryl halides in these reactions is critically dependent on the nature of the halogen, following the general trend: I > Br > Cl > F.[1] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energy.

For a molecule like 4-bromo-2-fluoro-3-nitrophenol, the carbon-bromine bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the highly robust carbon-fluorine bond.[2] This differential reactivity is a powerful tool for selective functionalization.

Table 1: Comparative Reactivity of Halogenated Phenols in Palladium-Catalyzed Cross-Coupling

CompoundHalogen Reactivity OrderExpected Selectivity
4-Bromo-2-fluoro-3-nitrophenolBr > FSelective coupling at the C-Br bond
4-Iodo-2-fluorophenolI > FHighly selective coupling at the C-I bond
4-Chloro-2-fluorophenolCl > FCoupling at the C-Cl bond, often requiring more forcing conditions

This inherent selectivity allows for a modular approach to synthesis, where the bromo- group can be targeted for a cross-coupling reaction while the fluoro- group remains intact for subsequent transformations, such as nucleophilic aromatic substitution (SNA_r).

Benchmarking in the Catalytic Reduction of Nitrophenols

The catalytic reduction of nitrophenols to aminophenols is a widely studied benchmark reaction for evaluating catalyst performance.[3] The reaction is typically carried out in the presence of a reducing agent, such as sodium borohydride (NaBH₄), and a metal nanoparticle catalyst (e.g., Au, Ag, Pt, Pd).[4][5][6][7][8][9]

The combined electron-withdrawing nature of the nitro, fluoro, and bromo substituents is expected to make the aromatic ring of 4-bromo-2-fluoro-3-nitrophenol more electron-deficient. This increased electrophilicity should facilitate the adsorption of the molecule onto the surface of the metal catalyst and enhance the rate of electron transfer from the reductant, thereby accelerating the reduction of the nitro group.

Table 2: Predicted Performance in Catalytic Nitrophenol Reduction

SubstrateKey Substituent EffectsPredicted Reaction Rate
4-Nitrophenol-NO₂ (electron-withdrawing)Baseline
4-Bromo-2-nitrophenol-NO₂ (electron-withdrawing), -Br (inductive withdrawal)Faster than 4-nitrophenol
2-Fluoro-4-nitrophenol-NO₂ (electron-withdrawing), -F (strong inductive withdrawal)Faster than 4-bromo-2-nitrophenol
4-Bromo-2-fluoro-3-nitrophenol-NO₂ (strong EWG), -F (strong EWG), -Br (EWG)Potentially the fastest among the compared substrates

It is important to note that steric hindrance from the substituents ortho to the nitro group could play a counteracting role by impeding access to the catalytic sites. However, in this case, the substituents are relatively small.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols that can be adapted for reactions involving 4-bromo-2-fluoro-3-nitrophenol.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the cross-coupling of aryl bromides.[1][2]

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Reagents: - 4-Bromo-2-fluoro-3-nitrophenol - Arylboronic acid - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) setup Reaction Setup: - Dry Schlenk flask - Inert atmosphere (Ar or N₂) - Degassed solvent (e.g., Toluene/Water) reagents->setup 1. Combine reaction Reaction: - Heat to 80-110 °C - Stir for 2-24 h - Monitor by TLC or LC-MS setup->reaction 2. Heat workup Workup: - Cool to RT - Dilute with organic solvent - Wash with water and brine - Dry over Na₂SO₄ reaction->workup 3. Quench purification Purification: - Concentrate under reduced pressure - Column chromatography workup->purification 4. Isolate product Final Product purification->product 5. Characterize

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry Schlenk flask, combine 4-bromo-2-fluoro-3-nitrophenol (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like potassium carbonate (2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Catalytic Reduction of a Nitrophenol

This protocol is a representative procedure for the catalytic reduction of a nitrophenol using a supported metal catalyst.[4][5]

Diagram: Catalytic Nitrophenol Reduction Workflow

Nitrophenol_Reduction_Workflow reactants Reactants: - Nitrophenol solution - NaBH₄ solution - Catalyst suspension mixing Reaction Initiation: - Combine reactants in a cuvette - Start UV-Vis monitoring reactants->mixing 1. Mix monitoring Reaction Monitoring: - Track disappearance of nitrophenolate peak (~400 nm) - Track appearance of aminophenol peak (~300 nm) mixing->monitoring 2. Monitor completion Reaction Completion: - Color change from yellow to colorless - Stable absorbance readings monitoring->completion 3. Observe analysis Data Analysis: - Plot ln(A_t/A_0) vs. time - Determine the apparent rate constant (k_app) completion->analysis 4. Analyze

Caption: Workflow for monitoring the catalytic reduction of a nitrophenol.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of the nitrophenol (e.g., 1 mM in water) and a fresh, cold solution of NaBH₄ (e.g., 50 mM in water). Prepare a suspension of the catalyst (e.g., 1 mg/mL).

  • Reaction Setup: In a quartz cuvette for UV-Vis spectroscopy, add a specific volume of the nitrophenol solution. Then, add the NaBH₄ solution. The solution should turn yellow due to the formation of the nitrophenolate ion.

  • Catalysis Initiation: Add a small aliquot of the catalyst suspension to the cuvette and immediately start recording the UV-Vis spectra at regular time intervals.

  • Monitoring: Monitor the decrease in the absorbance of the nitrophenolate peak (typically around 400 nm) and the appearance of the aminophenol peak (around 300 nm).

  • Data Analysis: The apparent rate constant (k_app) can be determined by plotting the natural logarithm of the normalized absorbance at 400 nm (ln(A_t/A₀)) versus time.

Conclusion and Future Outlook

4-Bromo-2-fluoro-3-nitrophenol presents itself as a highly promising, yet underexplored, building block for catalytic applications. Its distinct electronic properties, stemming from the combination of a bromo, a fluoro, and a nitro group, offer significant advantages in terms of reactivity and selectivity. The pronounced electron-withdrawing nature of its substituents suggests a potentially enhanced performance in catalytic reduction reactions compared to less substituted nitrophenols. Furthermore, the differential reactivity of the C-Br and C-F bonds in palladium-catalyzed cross-coupling reactions opens up avenues for sequential and site-selective molecular elaboration.

Further experimental investigation is warranted to fully elucidate the catalytic potential of this molecule. We encourage researchers to consider 4-bromo-2-fluoro-3-nitrophenol in their synthetic strategies, particularly in the development of novel pharmaceuticals and functional materials where precise control over molecular architecture is essential.

References

  • Navigating Synthetic Strategies: A Comparative Guide to Alternatives for 4-Bromo-2-chloro-6-iodopyridin-3-ol - Benchchem.
  • A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols - Benchchem.
  • 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol - PMC.
  • 4-Bromo-2-nitrophenol synthesis - ChemicalBook.
  • High-performance catalytic reduction of 4-nitrophenol to 4-aminophenol using M-BDC (M = Ag, Co, Cr, Mn, and Zr) metal-organic frameworks - PubMed.
  • 4-Bromo-3-fluoro-2-nitrophenol 95% | CAS: 889939-22-4 | AChemBlock.
  • 4-bromo-3-fluoro-2-nitrophenol (C6H3BrFNO3) - PubChemLite.
  • Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports - PMC.
  • Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports - MDPI.
  • Interfacial hydroxyl promotes the reduction of 4-Nitrophenol by Ag-based c
  • A study on rapid and stable catalytic reduction of 4-nitrophenol by 2-hydroxyethylamine stabilized Fe3O4@Pt and its kinetic factors - PMC.
  • Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports - ResearchG
  • Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires - MDPI.
  • Advances on catalytic reduction of 4-nitrophenol by nanostructured materials as benchmark reaction | Intern

Sources

Validation

A Comparative Analysis of 4-Bromo-2-fluoro-3-nitrophenol Reactivity: A Guide for Synthetic Chemists

In the landscape of medicinal chemistry and fine chemical synthesis, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Halogenated and nitrated phenols are foundational scaff...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and fine chemical synthesis, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Halogenated and nitrated phenols are foundational scaffolds, offering multiple points for diversification. This guide provides an in-depth, comparative analysis of the reactivity of 4-Bromo-2-fluoro-3-nitrophenol, a versatile intermediate whose utility is dictated by the nuanced interplay of its functional groups. We will move beyond a simple recitation of reactions to dissect the underlying electronic and mechanistic principles that govern its chemical behavior, providing field-proven insights and detailed experimental protocols for its strategic application.

The Molecular Architecture: A Tale of Competing Reactivities

4-Bromo-2-fluoro-3-nitrophenol presents a fascinating case study in regioselectivity. The molecule possesses three key sites of reactivity:

  • The Aromatic Ring: Activated towards nucleophilic aromatic substitution (SNAr) by the potent electron-withdrawing nitro group.

  • The Nitro Group: Susceptible to reduction, offering a pathway to valuable amino-phenol derivatives.

  • The Phenolic Hydroxyl Group: An acidic proton that can be leveraged for etherification or esterification reactions.

The critical challenge and opportunity lie in selectively addressing one site without affecting the others. The relative positions of the substituents are not accidental; they are the primary determinants of the molecule's reactivity profile.

Nucleophilic Aromatic Substitution (SNAr): A Battle of the Halogens

The cornerstone of this molecule's utility is its susceptibility to SNAr. This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The subsequent loss of a leaving group restores aromaticity.

A common misconception among chemists not steeped in SNAr mechanisms is to predict leaving group ability based on bond strength or acidity of the conjugate acid (H-X), which would suggest an order of I > Br > Cl > F. However, in SNAr, the first step—nucleophilic attack and formation of the Meisenheimer complex—is typically the rate-determining step.[3] Therefore, the reactivity is governed by the ability of the halogen to withdraw electron density from the ring via the inductive effect, thereby activating it for attack. This leads to the often counter-intuitive reactivity order for SNAr: F >> Cl > Br > I .[3][4]

For 4-Bromo-2-fluoro-3-nitrophenol, the situation is further clarified by the position of the activating nitro group.

  • The Fluoro Group (C2): Is ortho to the nitro group. This is a highly activating arrangement, as the negative charge of the Meisenheimer intermediate can be delocalized directly onto the nitro group through resonance.[2][5]

  • The Bromo Group (C4): Is meta to the nitro group. A meta-directing group offers no resonance stabilization for the intermediate formed by nucleophilic attack at the carbon bearing the bromine.[2]

Comparative Reactivity: Alternative Scaffolds
CompoundLeaving GroupPosition Relative to NO2Predicted SNAr ReactivityRationale
4-Bromo-2-fluoro-3-nitrophenol Fluorine ortho High Strong inductive effect and resonance stabilization of the Meisenheimer complex.
BrominemetaVery LowNo resonance stabilization of the intermediate.
4-Bromo-2-chloro-3-nitrophenolChlorineorthoModerateLess activating than fluorine due to a weaker inductive effect.
2-Bromo-4-fluoro-6-nitrophenolFluorineparaHighStrong inductive effect and resonance stabilization.[6]
Experimental Protocol: SNAr with Piperidine

This protocol details the displacement of the fluorine atom with a secondary amine, a common transformation in drug discovery.

  • Reagent Setup: In a round-bottom flask, dissolve 4-Bromo-2-fluoro-3-nitrophenol (1.0 eq) in dimethylformamide (DMF, 0.2 M).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Nucleophile Addition: Add piperidine (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 80 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-bromo-3-nitro-2-(piperidin-1-yl)phenol.

Caption: SNAr mechanism highlighting the rate-determining attack and resonance stabilization.

Chemoselective Reduction of the Nitro Group: Preserving the Halogen

The conversion of the nitro group to an amine is a critical step for introducing a versatile synthetic handle for amidation, reductive amination, or diazotization reactions. The primary challenge in this molecule is achieving this reduction without causing hydrodebromination—the undesired cleavage of the carbon-bromine bond.

Standard catalytic hydrogenation with palladium on carbon (Pd/C) is notoriously aggressive and often leads to significant dehalogenation of aryl bromides.[7] Therefore, alternative, milder, or more selective methods are required.

Comparative Analysis of Reduction Methods
MethodReagentsProsConsDebromination Risk
Catalytic Hydrogenation H₂, Modified Raney-NiClean, high yield.Requires specialized hydrogenation equipment.Low: Raney-Ni is known to be more selective for nitro groups in the presence of halogens.[7]
Metal-Acid Reduction Fe / NH₄Cl or SnCl₂ / HClRobust, inexpensive, low dehalogenation risk.Stoichiometric metal waste, potentially harsh acidic conditions, tedious workup.Very Low
Transfer Hydrogenation Hydrazine hydrate, Fe₂O₃ catalystAvoids use of H₂ gas, generally mild.Hydrazine is highly toxic.Moderate: Can be catalyst-dependent.

Recommendation: For laboratory-scale synthesis where chemoselectivity is paramount, reduction with iron powder in the presence of an electrolyte like ammonium chloride is a reliable and cost-effective choice. For cleaner reactions and scalability, catalytic hydrogenation with a modified Raney-Nickel catalyst is superior.[7]

Experimental Protocol: Nitro Reduction with Iron
  • Reagent Setup: In a round-bottom flask, suspend 4-Bromo-2-fluoro-3-nitrophenol (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio).

  • Electrolyte Addition: Add ammonium chloride (NH₄Cl, 4-5 eq).

  • Reducing Agent: Add iron powder (Fe, 3-4 eq) portion-wise. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. Monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup: Cool the reaction and filter it hot through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between ethyl acetate and a saturated sodium bicarbonate solution. The organic layer is then dried and evaporated to yield the crude 3-amino-4-bromo-2-fluorophenol, which can be further purified if necessary.

Reduction_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start 4-Bromo-2-fluoro-3-nitrophenol Reagents Fe Powder NH4Cl EtOH/H2O Reflux Heat to Reflux (Monitor by TLC) Reagents->Reflux Filter Hot filter through Celite® Reflux->Filter Concentrate Concentrate Filtrate Filter->Concentrate Extract Purify/Extract Concentrate->Extract Product 3-Amino-4-bromo-2-fluorophenol Extract->Product

Caption: General experimental workflow for the selective reduction of the nitro group.

Palladium-Catalyzed Cross-Coupling: Engaging the Bromine

While the C-F bond is the preferred site for SNAr, the C-Br bond is the active partner in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation).[8] The reactivity of halogens in the critical oxidative addition step is the inverse of that in SNAr: I > Br > Cl >> F .[3] The C-F bond is exceptionally strong and generally unreactive under these conditions.

This orthogonal reactivity is a powerful feature of 4-Bromo-2-fluoro-3-nitrophenol, allowing for a two-step diversification strategy:

  • Step 1 (SNAr): Displace the fluorine with a nucleophile.

  • Step 2 (Cross-Coupling): Use the bromine as a handle for C-C or C-N bond formation.

This sequential approach enables the synthesis of highly complex and substituted aromatic cores from a single starting material.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the formation of a biaryl system, a common motif in pharmaceuticals.

  • Reagent Setup: In a microwave vial or Schlenk flask, combine 4-Bromo-2-fluoro-3-nitrophenol (1.0 eq), a boronic acid of choice (e.g., phenylboronic acid, 1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq).

  • Solvent and Base: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq).

  • Degassing: Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the mixture to 90-110 °C (conventional heating) or 120-140 °C (microwave heating) until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the desired biaryl product.

Summary and Strategic Outlook

The reactivity of 4-Bromo-2-fluoro-3-nitrophenol is a textbook example of electronically controlled, regioselective synthesis. By understanding the underlying mechanisms, chemists can strategically harness its distinct functionalities.

Decision_Tree Start Starting with 4-Bromo-2-fluoro-3-nitrophenol Q1 What transformation is desired? Start->Q1 A1 Form new C-O, C-N, C-S bond at C2 position? Q1->A1 A2 Form new C-C or C-N bond at C4 position? Q1->A2 A3 Convert NO2 to NH2? Q1->A3 R1 Use Nucleophilic Aromatic Substitution (SNAr) A1->R1 Yes R2 Use Pd-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A2->R2 Yes R3 Use Chemoselective Reduction (e.g., Fe/NH4Cl, Raney-Ni) A3->R3 Yes

Caption: Decision tree for selecting the appropriate reaction based on the desired synthetic outcome.

This guide has demonstrated that 4-Bromo-2-fluoro-3-nitrophenol is not merely a static collection of functional groups but a dynamic tool for molecular construction. Its value is unlocked through a precise understanding of competing reactivities, enabling researchers, scientists, and drug development professionals to design and execute efficient and elegant synthetic routes.

References

  • Mohamed, S. K., et al. (2012). Further study on synthesis of bioactive fluorinated compounds. (Source details incomplete in provided search results)
  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution (NAS). Available at: [Link]

  • Chemistry Steps (2021). Nucleophilic Aromatic Substitution. Available at: [Link]

  • PubChemLite. 4-bromo-3-fluoro-2-nitrophenol (C6H3BrFNO3). Available at: [Link]

  • Google Patents (2014). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • Chemistry LibreTexts (2026). 3.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Organic Chemistry Tutor (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Available at: [Link] (Specific video URL not provided in search results)

  • PMC (2023). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts.... Available at: [Link]

  • PubChem. 2-Bromo-4-fluoro-5-nitrophenol. Available at: [Link]

Sources

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